N-(1-Oxopropyl)cytidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H17N3O6 |
|---|---|
Molecular Weight |
299.28 g/mol |
IUPAC Name |
N-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]propanamide |
InChI |
InChI=1S/C12H17N3O6/c1-2-8(17)13-7-3-4-15(12(20)14-7)11-10(19)9(18)6(5-16)21-11/h3-4,6,9-11,16,18-19H,2,5H2,1H3,(H,13,14,17,20)/t6-,9?,10+,11-/m1/s1 |
InChI Key |
BFGBHRAPGFJCGV-AVCZIOMLSA-N |
Isomeric SMILES |
CCC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@H](C([C@H](O2)CO)O)O |
Canonical SMILES |
CCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of N-(1-Oxopropyl)cytidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust protocol for the synthesis of N-(1-Oxopropyl)cytidine, a modified nucleoside with significant potential in therapeutic and diagnostic applications. The procedure involves a three-step process encompassing the protection of the ribose hydroxyl groups, selective acylation of the exocyclic amino group of the cytosine base, and subsequent deprotection to yield the final product. This guide provides detailed experimental methodologies, summarizes quantitative data, and includes visualizations of the synthetic pathway and workflow.
Overview of the Synthetic Strategy
The synthesis of this compound from cytidine (B196190) requires a strategic approach to achieve selective modification of the N4-amino group while avoiding unwanted reactions at the hydroxyl groups of the ribose moiety. The most common and effective strategy involves the temporary protection of the 2', 3', and 5'-hydroxyl groups using silyl (B83357) protecting groups. Once the hydroxyl groups are masked, the N4-amino group can be selectively acylated using a suitable propionylating agent. The final step involves the removal of the silyl protecting groups under conditions that do not cleave the newly formed amide bond.
Experimental Protocols
Step 1: Protection of Cytidine Hydroxyl Groups
This step involves the silylation of the 2', 3', and 5'-hydroxyl groups of cytidine using tert-butyldimethylsilyl chloride (TBDMSCl).
Methodology:
-
Suspend cytidine (1 equivalent) in anhydrous pyridine.
-
Add tert-butyldimethylsilyl chloride (3.5 equivalents) to the suspension at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting 2',3',5'-Tris-O-(tert-butyldimethylsilyl)cytidine by column chromatography on silica (B1680970) gel.
Step 2: N4-Acylation with Propionic Anhydride (B1165640)
The protected cytidine is then acylated at the N4-position using propionic anhydride.
Methodology:
-
Dissolve 2',3',5'-Tris-O-(tert-butyldimethylsilyl)cytidine (1 equivalent) in anhydrous dichloromethane (B109758).
-
Add propionic anhydride (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The crude N4-propionyl-2',3',5'-Tris-O-(tert-butyldimethylsilyl)cytidine is typically used in the next step without further purification.
Step 3: Deprotection of Silyl Groups
The final step is the removal of the TBDMS protecting groups to yield this compound.
Methodology:
-
Dissolve the crude product from the previous step in tetrahydrofuran (B95107) (THF).
-
Add a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF (1.1 equivalents for each silyl group) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain this compound.
Data Presentation
The following table summarizes the expected quantitative data for each step of the synthesis. The yields are based on similar acylation procedures for cytidine and may vary depending on the specific reaction conditions and scale.
| Step | Reaction | Reagents | Typical Yield (%) | Purity (%) |
| 1 | Protection (Silylation) | Cytidine, TBDMSCl, Pyridine | 85-95 | >95 |
| 2 | N4-Acylation | Protected Cytidine, Propionic Anhydride, DMAP | 90-98 | >90 (crude) |
| 3 | Deprotection | Acylated/Protected Cytidine, TBAF | 80-90 | >98 |
Visualizations
Chemical Synthesis Pathway
The following diagram illustrates the chemical transformations involved in the synthesis of this compound.
Caption: Chemical synthesis pathway for this compound.
Experimental Workflow
This diagram outlines the logical flow of the experimental procedure.
Caption: Experimental workflow for the synthesis of this compound.
Chemical properties of N-(1-Oxopropyl)cytidine
An In-depth Technical Guide on the Chemical Properties of N-(1-Oxopropyl)cytidine
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as N-propionylcytidine, is a modified nucleoside derived from cytidine (B196190). This technical guide provides a comprehensive overview of its chemical properties, leveraging data from analogous N-acylated nucleosides due to the limited availability of direct experimental data for this specific compound. The guide includes a summary of its physicochemical properties, detailed hypothetical experimental protocols for its synthesis and analysis, and a discussion of its potential biological significance based on the known roles of similar modified nucleosides in molecular biology and drug development.
Introduction
N-acylation of nucleosides is a critical modification that can significantly impact their biological activity, stability, and molecular interactions. While N4-acetylcytidine (ac4C) has been the subject of considerable research, revealing its role in modulating mRNA stability and translation, the properties of other N-acylated cytidines, such as this compound, are less characterized. This document aims to consolidate the available information and provide a technical foundation for researchers working with or interested in this compound.
Chemical Properties
Direct experimental data for this compound is scarce in publicly available literature. The following properties are a combination of calculated values and estimations based on the properties of cytidine and other N-acylated derivatives.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇N₃O₆ | Calculated |
| Molecular Weight | 299.28 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | Inferred |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to have moderate solubility in water and polar organic solvents like DMSO and DMF. | Inferred from Cytidine[1] |
Experimental Protocols
The following are detailed, albeit hypothetical, methodologies for the synthesis and analysis of this compound, adapted from general procedures for nucleoside modification.
Synthesis of this compound
This protocol describes a general method for the N-acylation of cytidine using propionic anhydride (B1165640).
Materials:
-
Cytidine
-
Propionic anhydride
-
Pyridine (B92270) (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate
Procedure:
-
Dissolution: Dissolve cytidine in a mixture of anhydrous pyridine and anhydrous DMF.
-
Acylation: Cool the solution in an ice bath and add propionic anhydride dropwise with constant stirring.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the excess propionic anhydride by slowly adding methanol.
-
Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane or ethyl acetate.
-
Characterization: Characterize the purified product by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected to show characteristic peaks for the ribose sugar protons, the cytosine base protons, and the ethyl group of the propionyl moiety. The chemical shifts will be influenced by the solvent used (e.g., DMSO-d₆ or D₂O).
-
¹³C NMR: Will provide information on the carbon skeleton of the molecule, with distinct signals for the ribose, cytosine, and propionyl carbons.
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): This technique can be used to determine the molecular weight of the compound, confirming the addition of the propionyl group to cytidine. High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.
Biological Significance and Signaling Pathways
While specific signaling pathways involving this compound have not been elucidated, the biological role of the closely related N4-acetylcytidine (ac4C) offers significant insights. N-acylation of cytidine residues in mRNA has been shown to be a crucial regulator of gene expression.
The enzyme N-acetyltransferase 10 (NAT10) is responsible for the N-acetylation of cytidine in RNA. This modification can enhance mRNA stability and promote translation efficiency. It is plausible that N-propionylation could have similar or distinct effects on RNA metabolism and function.
Visualizations
Experimental Workflow: Synthesis and Purification
References
An In-depth Technical Guide on the Core Mechanism of Action of N-(1-Oxopropyl)cytidine
Introduction
N-(1-Oxopropyl)cytidine is a derivative of the pyrimidine (B1678525) nucleoside, cytidine (B196190), featuring a propionyl group attached to the exocyclic amino group of the cytosine base.[1] While its precise biological role and mechanism of action are not yet elucidated in published literature, its structural similarity to other biologically active nucleoside analogs suggests potential therapeutic applications. Cytidine analogs are known to possess a range of activities, including the potential to act as antimetabolites and inhibitors of enzymes like DNA methyltransferase.[2] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the hypothesized core mechanism of action of this compound, detailed experimental protocols for its investigation, and potential signaling pathways it may influence.
Chemical Structure and Properties
-
IUPAC Name: 4-propionamido-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one
-
Molecular Formula: C₁₂H₁₇N₃O₆
-
Key Features: The molecule consists of a cytidine core, which is a fundamental component of RNA, linked to a propionyl group. This N-acylation could alter its metabolic stability, cellular uptake, and interaction with molecular targets compared to unmodified cytidine.
Hypothesized Mechanism of Action
The mechanism of action of this compound is likely multifaceted, stemming from its hydrolysis into cytidine and propionic acid, or through the direct action of the intact molecule. The primary hypothesized mechanisms revolve around its potential roles in neuronal metabolism and membrane synthesis, drawing parallels with well-studied compounds like Citicoline (CDP-choline).
Hypothesis 1: A Prodrug for Cytidine and Propionate (B1217596) Delivery
The most direct hypothesized mechanism is that this compound acts as a prodrug, undergoing enzymatic or spontaneous hydrolysis to release cytidine and propionic acid.
-
Cytidine's Role: Once released, cytidine can be phosphorylated to cytidine triphosphate (CTP). CTP is a crucial precursor for the synthesis of phospholipids (B1166683), such as phosphatidylcholine and phosphatidylethanolamine, which are essential components of neuronal membranes.[3][4][5] This pathway is vital for membrane repair and neuroprotection, a mechanism central to the action of citicoline.[3][4][6] Dietary cytidine is largely converted to uridine (B1682114) in humans, which can then be utilized in various metabolic pathways.[7]
-
Propionate's Role: Propionate, a short-chain fatty acid, can be converted to propionyl-CoA and enter the tricarboxylic acid (TCA) cycle, influencing cellular energy metabolism. In the nervous system, propionate is primarily metabolized by glial cells.[8]
Hypothesis 2: Direct Interaction with Molecular Targets
The intact this compound molecule may have its own biological activity. The N-acyl modification could confer affinity for specific enzymes or receptors. For instance, some cytidine analogs act as inhibitors of DNA methyltransferases, suggesting a potential role in epigenetic regulation.[2]
Below is a diagram illustrating the hypothesized metabolic fate of this compound.
Potential Signaling Pathways
Based on the hypothesized mechanism, this compound could modulate several key signaling pathways, particularly in the central nervous system:
-
Phospholipid Synthesis Pathway: By providing CTP, it could enhance the Kennedy pathway for phosphatidylcholine synthesis.
-
Neurotransmitter Signaling: Similar to citicoline, it may influence the levels of neurotransmitters like acetylcholine (B1216132) and dopamine.[4][6]
-
Neuroprotective Pathways: By supporting membrane integrity and cellular energy, it could activate pro-survival pathways and inhibit apoptotic cascades. Citicoline has been shown to inhibit apoptosis associated with cerebral ischemia.[4]
-
Glutamatergic Signaling: Cytidine has been observed to modulate glutamate (B1630785) cycling between neurons and glial cells.[7]
The following diagram illustrates the potential influence of this compound on neuronal health.
Data Presentation
As there is no direct experimental data for this compound, the following table summarizes the known biological effects of its constituent parts to provide a basis for the hypothesized mechanisms.
| Component | Known Biological Effects | Potential Relevance for this compound |
| Cytidine | - Precursor for CTP and subsequent phospholipid synthesis.[3][4][5]- Component of RNA.[7]- Can be converted to uridine.[7]- Modulates glutamate levels in the brain.[7] | - Neuroprotection through membrane repair.- Support of nucleic acid synthesis.- Modulation of neurotransmitter systems. |
| Propionate | - Short-chain fatty acid.- Metabolized by glia in the CNS.[8]- Can enter the TCA cycle via propionyl-CoA.[8] | - Contribution to cellular energy metabolism. |
Experimental Protocols
To elucidate the mechanism of action of this compound, a series of in vitro and in vivo experiments are proposed.
6.1. In Vitro Stability and Metabolism
-
Objective: To determine if this compound is hydrolyzed to cytidine and propionic acid in biological matrices.
-
Methodology:
-
Incubate this compound in mouse or human plasma and liver microsomes.
-
Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Analyze the samples using LC-MS/MS to quantify the concentrations of this compound, cytidine, and propionic acid.
-
Calculate the rate of hydrolysis and the metabolic stability of the compound.
-
6.2. Cellular Uptake and Metabolism in Neuronal and Glial Cells
-
Objective: To investigate the uptake of this compound and its conversion to key metabolites in relevant cell types.
-
Methodology:
-
Culture primary neurons and astrocytes or use relevant cell lines (e.g., SH-SY5Y neuroblastoma, U87 glioma).
-
Treat the cells with a known concentration of this compound.
-
At various time points, lyse the cells and extract metabolites.
-
Use LC-MS/MS to measure intracellular levels of this compound, cytidine, CTP, and propionyl-CoA.
-
Compare the metabolic profiles in neurons versus glial cells.
-
6.3. Assessment of Effects on Phospholipid Synthesis
-
Objective: To determine if this compound treatment increases phospholipid synthesis.
-
Methodology:
-
Treat neuronal cells with this compound, with cytidine as a positive control.
-
Incubate the cells with a radiolabeled precursor, such as [³H]-choline.
-
After treatment, extract lipids from the cells.
-
Separate phospholipids using thin-layer chromatography (TLC).
-
Quantify the incorporation of the radiolabel into phosphatidylcholine using liquid scintillation counting.
-
6.4. Neuroprotection Assay
-
Objective: To evaluate the potential neuroprotective effects of this compound against stressors.
-
Methodology:
-
Pre-treat primary neuronal cultures with varying concentrations of this compound.
-
Induce neuronal damage using a stressor such as glutamate (excitotoxicity), hydrogen peroxide (oxidative stress), or oxygen-glucose deprivation (ischemia model).
-
Assess cell viability using an MTT or LDH assay.
-
Measure markers of apoptosis, such as caspase-3 activation, by western blot or immunofluorescence.
-
6.5. In Vivo Pharmacokinetics and Brain Distribution
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its ability to cross the blood-brain barrier.
-
Methodology:
-
Administer this compound to rodents via oral gavage or intravenous injection.
-
Collect blood and brain tissue samples at multiple time points.
-
Analyze the concentrations of this compound and its primary metabolites (cytidine, propionic acid) in plasma and brain homogenates using LC-MS/MS.
-
Calculate key pharmacokinetic parameters, including bioavailability and brain-to-plasma ratio.
-
The following diagram outlines a proposed experimental workflow.
Conclusion
While direct evidence for the mechanism of action of this compound is currently lacking, a scientifically plausible hypothesis can be formulated based on its chemical structure and the known biological roles of its components. It is likely to function as a prodrug, delivering cytidine and propionate to support neuronal membrane synthesis and energy metabolism, thereby exerting neuroprotective effects. The experimental protocols outlined in this guide provide a clear path for researchers to rigorously test these hypotheses and elucidate the therapeutic potential of this compound. Further investigation is warranted to validate these proposed mechanisms and to explore the full pharmacological profile of this compound.
References
- 1. This compound - CD BioGlyco [bioglyco.com]
- 2. This compound | 胞嘧啶核苷类似物 | MCE [medchemexpress.cn]
- 3. Citicoline (CDP-choline): mechanisms of action and effects in ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Citicoline: pharmacological and clinical review, 2006 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of orally administered cytidine 5'-diphosphate choline on brain phospholipid content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Citicoline Sodium? [synapse.patsnap.com]
- 7. Cytidine - Wikipedia [en.wikipedia.org]
- 8. Neuroprotective effects of citidine-5-diphosphocholine on impaired spatial memory in a rat model of cerebrovascular dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Elusive Biological Profile of N-(1-Oxopropyl)cytidine: An In-depth Technical Guide to Analogous N-Acylated Cytidine Derivatives
Disclaimer: As of December 2025, publicly available scientific literature lacks specific data on the biological activity of N-(1-Oxopropyl)cytidine. This guide, therefore, provides a comprehensive overview of the known biological activities, experimental protocols, and mechanisms of action of closely related N-acylated cytidine (B196190) analogs, primarily focusing on the well-studied N4-acetylcytidine (ac4C). This information is intended to provide a foundational understanding for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this class of molecules.
Introduction
N-acylated cytidine derivatives represent a class of modified nucleosides with significant potential in therapeutic development. While the specific biological activities of this compound remain uncharacterized, extensive research into analogous compounds, particularly N4-acetylcytidine (ac4C), has revealed their critical roles in various biological processes, including viral replication and cancer progression. This technical guide synthesizes the current understanding of these related compounds, offering insights into their mechanisms of action, quantitative biological data, and the experimental methodologies used for their evaluation.
Core Concepts: The Significance of N-Acylation on Cytidine
N-acylation of the exocyclic amine (N4) of cytidine can significantly alter its biological properties. This modification can influence base pairing, RNA stability, and interactions with proteins, thereby modulating cellular and viral processes. The most studied of these is N4-acetylcytidine (ac4C), a naturally occurring RNA modification.
Biological Activity of N-Acylated Cytidine Analogs
The biological activities of N-acylated cytidine analogs have been primarily investigated in the contexts of antiviral and anticancer research.
Antiviral Activity
Several N-acylated cytidine derivatives have demonstrated potent antiviral effects. For instance, N4-(acyloxy) derivatives of N4-hydroxycytidine have been shown to inhibit the replication of poxviruses in cell cultures.[1] Specifically, N4-(pivaloyloxy)- and N4-(benzoyloxy)cytidines were identified as the most potent compounds in one study.[1]
The mechanism of antiviral action for some N-acylated cytidines is linked to their role in viral RNA. For example, N4-acetylcytidine (ac4C) has been shown to be incorporated into HIV-1 transcripts. This modification enhances the stability of the viral RNA, thereby boosting viral gene expression.[2] This suggests that targeting the enzymes responsible for this acylation, such as N-acetyltransferase 10 (NAT10), could be a viable antiviral strategy.[2]
Anticancer Activity
The role of N-acylated cytidines, particularly ac4C, in cancer is an area of active investigation. The enzyme responsible for ac4C formation, NAT10, is often dysregulated in various cancers.[3] This modification can impact the stability and translation of mRNAs encoding proteins involved in cancer progression.[3] For example, NAT10-mediated ac4C modification of specific mRNAs has been shown to promote the proliferation and invasion of cancer cells.[3]
Quantitative Data on N-Acylated Cytidine Analog Activity
The following tables summarize the available quantitative data for various N-acylated cytidine analogs from the literature.
Table 1: Antiviral Activity of N4-(acyloxy)cytidine Derivatives against Poxviruses
| Compound | Virus | Assay | EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) |
| N4-(pivaloyloxy)cytidine | Poxvirus | Cell Culture | Data not specified | Data not specified | Data not specified |
| N4-(benzoyloxy)cytidine | Poxvirus | Cell Culture | Data not specified | Data not specified | Data not specified |
Note: Specific EC50, CC50, and SI values for N4-(pivaloyloxy)cytidine and N4-(benzoyloxy)cytidines were not provided in the available search results, though they were described as the "most potent."[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of novel compounds. Below are generalized protocols for key experiments cited in the literature for analogous compounds.
Protocol 1: In Vitro Antiviral Assay (Plaque Reduction Assay)
This protocol is a standard method for determining the antiviral efficacy of a compound.
-
Cell Culture: Seed susceptible host cells (e.g., Vero cells for poxviruses) in 24-well plates and grow to confluency.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., N-acylated cytidine derivative) in a suitable solvent and then in cell culture medium.
-
Infection: Remove the growth medium from the cells and infect with a known titer of the virus for 1-2 hours at 37°C.
-
Treatment: After the incubation period, remove the virus inoculum and overlay the cells with a medium containing the test compound at various concentrations. A semi-solid overlay (e.g., containing carboxymethyl cellulose) is used to restrict virus spread to adjacent cells, leading to plaque formation.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Staining and Counting: Fix the cells with a solution such as 10% formalin and stain with a dye like crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is a common method to assess the cytotoxicity of a compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Signaling Pathways and Mechanisms of Action
The biological effects of N-acylated cytidines are often mediated through their influence on RNA metabolism and function.
N4-acetylcytidine (ac4C) in HIV-1 RNA Regulation
The diagram below illustrates the proposed mechanism by which ac4C modification of HIV-1 RNA enhances viral gene expression.
Caption: Proposed pathway for N4-acetylcytidine (ac4C) enhancement of HIV-1 gene expression.
Experimental Workflow for Synthesis and Biological Evaluation
The following diagram outlines a general workflow for the synthesis and biological evaluation of novel N-acylated cytidine derivatives.
References
Unveiling the Antimetabolite Potential of N-(1-Oxopropyl)cytidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(1-Oxopropyl)cytidine is a synthetic nucleoside analog of cytidine (B196190), a fundamental component of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA). As an antimetabolite, it holds the potential to interfere with essential cellular processes, such as nucleic acid synthesis and epigenetic regulation, making it a compound of interest for therapeutic development, particularly in oncology. This technical guide provides a comprehensive overview of the core antimetabolite properties of this compound, drawing parallels with structurally similar and well-characterized cytidine analogs. It details plausible mechanisms of action, outlines key experimental protocols for its investigation, and presents logical workflows and signaling pathways to guide future research and development.
Introduction to this compound as a Cytidine Analog
This compound belongs to the class of N-acylated cytidine derivatives. Structurally, it is characterized by a propionyl group attached to the exocyclic amine (N4) of the cytosine base. This modification distinguishes it from the natural nucleoside cytidine and is hypothesized to alter its biochemical properties, leading to its function as an antimetabolite.
Antimetabolites are compounds that mimic natural substrates in cellular metabolic pathways.[1] By virtue of their structural similarity, they can be recognized by enzymes and incorporated into macromolecules like DNA and RNA, or they can inhibit crucial enzymatic reactions.[1] This interference with normal cellular metabolism can lead to cytotoxicity, particularly in rapidly proliferating cells such as cancer cells, which have a high demand for nucleic acid synthesis.[1]
Plausible Mechanisms of Antimetabolite Action
While specific experimental data for this compound is not extensively available in public literature, its mechanism of action can be inferred from the well-established activities of other cytidine analogs, particularly N4-acetylcytidine (ac4C). The primary proposed mechanisms include:
-
Incorporation into Nucleic Acids and Chain Termination: Following cellular uptake, this compound is likely phosphorylated by nucleoside kinases to its active triphosphate form.[2] This triphosphate analog can then be recognized by DNA and RNA polymerases and incorporated into growing nucleic acid chains. The presence of the N-propionyl group may disrupt the normal Watson-Crick base pairing or alter the helical structure of DNA and RNA, potentially leading to chain termination and the inhibition of replication and transcription.[1]
-
Inhibition of DNA Methyltransferase (DNMT): A crucial mechanism for many cytidine analogs is the inhibition of DNA methyltransferases.[3][4] DNMTs are responsible for maintaining epigenetic patterns by adding methyl groups to cytosine bases in DNA. Aberrant DNA methylation is a hallmark of cancer.[5] Cytidine analogs, once incorporated into DNA, can covalently trap DNMTs, leading to the depletion of the active enzyme and subsequent global DNA hypomethylation.[3][4] This can lead to the re-expression of tumor suppressor genes that were silenced by hypermethylation. Given the structural similarity, this compound is a candidate for a DNMT1 inhibitor.
-
Modulation of RNA Stability and Translation: The related molecule, N4-acetylcytidine (ac4C), is a naturally occurring RNA modification that influences RNA stability and translational efficiency.[6] The enzyme responsible for this modification, N-acetyltransferase 10 (NAT10), is often dysregulated in cancer.[6] It is plausible that this compound could be recognized by NAT10 or other enzymes involved in RNA modification, thereby altering the stability and translation of key messenger RNAs (mRNAs) involved in cell growth and proliferation.
Quantitative Data (Hypothetical Framework)
Specific quantitative data for this compound is not yet publicly available. However, a comprehensive evaluation of its antimetabolite properties would require the determination of the following parameters, which are presented here as a template for future studies.
| Parameter | Description | Expected Range (based on analogs) |
| IC50 (various cancer cell lines) | Concentration of the compound that inhibits 50% of cell growth. | 0.1 µM - 100 µM |
| Ki (DNMT1) | Inhibition constant for DNA methyltransferase 1. | 1 µM - 50 µM |
| Cellular Uptake (Km, Vmax) | Michaelis-Menten kinetics for cellular transport. | Km: 5-50 µM; Vmax: variable |
| Phosphorylation Efficiency | Rate of conversion to the active triphosphate form by cellular kinases. | Substrate-dependent |
| RNA/DNA Incorporation Rate | The extent of incorporation into newly synthesized nucleic acids. | Variable |
Detailed Experimental Protocols
The following protocols provide a framework for the synthesis and comprehensive biological evaluation of this compound.
Synthesis of this compound
This protocol is adapted from general methods for the N-acylation of cytidine.[6]
Materials:
-
Cytidine
-
Propionic anhydride (B1165640)
-
Pyridine (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve cytidine in anhydrous pyridine.
-
Add propionic anhydride dropwise to the solution at 0°C with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with methanol.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in ethyl acetate.
-
Collect and combine the fractions containing the desired product.
-
Evaporate the solvent and dry the product under vacuum.
-
Characterize the final product by NMR and mass spectrometry.
Cell Viability Assay
This protocol outlines the use of a standard MTT or MTS assay to determine the cytotoxic effects of this compound on cancer cell lines.[7]
Materials:
-
Cancer cell lines of interest (e.g., HeLa, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO or SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10-20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate for another 2-4 hours to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro DNA Methyltransferase (DNMT) Assay
This protocol describes a common method to assess the inhibitory effect of this compound on DNMT1 activity.[8][9]
Materials:
-
Recombinant human DNMT1 enzyme
-
DNMT reaction buffer
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
Poly(dI-dC)·poly(dI-dC) DNA substrate
-
Stop solution (e.g., EDTA)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing DNMT reaction buffer, ³H-SAM, and the DNA substrate.
-
Add varying concentrations of this compound to the reaction mixture. Include a no-inhibitor control.
-
Initiate the reaction by adding the DNMT1 enzyme.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding the stop solution.
-
Spot the reaction mixture onto filter paper and wash to remove unincorporated ³H-SAM.
-
Place the filter paper in a scintillation vial with scintillation cocktail.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of DNMT1 inhibition and determine the IC50 value.
RNA Stability Assay
This protocol uses actinomycin (B1170597) D to inhibit transcription, allowing for the measurement of the decay rate of specific mRNAs in the presence or absence of this compound.[1][10]
Materials:
-
Cells of interest
-
This compound
-
Actinomycin D
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR machine and reagents
-
Primers for a target gene (e.g., a proto-oncogene like c-Myc) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Treat cells with this compound or a vehicle control for a predetermined time (e.g., 24 hours).
-
Add actinomycin D to all wells to a final concentration that effectively inhibits transcription (e.g., 5 µg/mL).
-
Harvest cells at different time points after actinomycin D addition (e.g., 0, 2, 4, 6, 8 hours).
-
Extract total RNA from the cells at each time point.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the expression of the target gene and the housekeeping gene using qPCR.
-
Normalize the target gene expression to the housekeeping gene expression.
-
Plot the relative mRNA levels against time and calculate the mRNA half-life for both treated and untreated cells.
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the hypothesized signaling pathways and experimental workflows for investigating this compound.
Caption: Hypothesized metabolic activation and mechanisms of action for this compound.
Caption: A logical workflow for the preclinical evaluation of this compound.
Conclusion and Future Directions
This compound represents a promising, yet understudied, cytidine analog with the potential for significant antimetabolite activity. Based on the known mechanisms of similar compounds, it is hypothesized to function through incorporation into DNA and RNA, leading to the disruption of nucleic acid synthesis and function, as well as through the inhibition of key epigenetic regulators like DNMT1. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic investigation of its therapeutic potential. Future research should focus on obtaining empirical data for its cytotoxicity, mechanism of action, and in vivo efficacy to fully elucidate its promise as a novel therapeutic agent.
References
- 1. Determining mRNA stability by metabolic RNA labeling and chemical nucleoside conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New test to measure intracellular levels of nucleosides | HIV i-Base [i-base.info]
- 4. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. In vitro DNA methylation assay [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. mRNA Stability Analysis Using Actinomycin D Assay - mRNA-based Drug R&D Service [mrnabased-drug.com]
Methodological & Application
N-(1-Oxopropyl)cytidine: Application Notes and Protocols for Cancer Cell Line Studies
Disclaimer: As of the current literature review, specific studies on the biological effects of N-(1-Oxopropyl)cytidine in cancer cell lines are not publicly available. The following application notes and protocols are based on the established methodologies and known mechanisms of action of other cytidine (B196190) analogues used in cancer research. These should be considered as a general framework and starting point for the investigation of this compound. All experimental conditions would require optimization for this specific compound.
Introduction
This compound is a modified cytidine nucleoside. Nucleoside analogues represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects through various mechanisms, including interference with nucleic acid synthesis and function.[1][2][3] Prominent examples of cytidine analogues with significant anticancer activity include gemcitabine (B846) and cytarabine, which are used in the treatment of various solid tumors and hematological malignancies.[1][4] Furthermore, modifications to the cytidine structure, such as N4-acetylation (N4-acetylcytidine), have been shown to play a role in cancer progression through epigenetic regulation.[5][6][7]
These application notes provide a comprehensive guide for researchers and drug development professionals to investigate the potential anticancer effects of this compound in cancer cell line models. The protocols outlined below are based on standard assays used to characterize the activity of novel therapeutic compounds.
Potential Mechanisms of Action
Based on the known mechanisms of other cytidine analogues, this compound could potentially exert its anticancer effects through several pathways. These include, but are not limited to:
-
Inhibition of DNA and RNA Synthesis: After intracellular phosphorylation to its triphosphate form, the analogue can be incorporated into growing DNA and RNA chains, leading to chain termination and inhibition of nucleic acid synthesis.[1][8]
-
Inhibition of DNA Methyltransferase (DNMT): Some cytidine analogues can inhibit DNMTs, leading to epigenetic modifications and re-expression of tumor suppressor genes.[9][10]
-
Induction of Apoptosis: Disruption of DNA synthesis and other cellular processes can trigger programmed cell death (apoptosis).[1]
-
Cell Cycle Arrest: The compound may cause cells to arrest at specific checkpoints in the cell cycle, preventing proliferation.
Quantitative Data Summary (Hypothetical Examples)
The following tables are presented as templates for summarizing experimental data for this compound. The values provided are hypothetical and should be replaced with experimental results.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h Treatment |
| MCF-7 | Breast Adenocarcinoma | [Experimental Value] |
| A549 | Lung Carcinoma | [Experimental Value] |
| HCT116 | Colorectal Carcinoma | [Experimental Value] |
| PANC-1 | Pancreatic Carcinoma | [Experimental Value] |
| K562 | Chronic Myelogenous Leukemia | [Experimental Value] |
Table 2: Apoptosis Induction by this compound in HCT116 Cells (48h Treatment)
| Treatment Concentration | % Annexin V Positive Cells |
| Control (Vehicle) | [Experimental Value] |
| IC50 Concentration | [Experimental Value] |
| 2 x IC50 Concentration | [Experimental Value] |
Table 3: Cell Cycle Analysis of A549 Cells Treated with this compound (24h Treatment)
| Treatment Concentration | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (Vehicle) | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| IC50 Concentration | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes a method to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in a suitable solvent, e.g., DMSO or PBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the overnight culture medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the quantitative analysis of apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations (e.g., IC50, 2x IC50) for the desired time (e.g., 24, 48 hours). Include a vehicle control.
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution in response to this compound treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at desired concentrations for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry. The data can be used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations of Potential Mechanisms and Workflows
The following diagrams illustrate hypothetical signaling pathways and experimental workflows that could be relevant for the study of this compound.
Caption: Hypothetical mechanism of action for this compound.
Caption: General experimental workflow for in vitro evaluation.
References
- 1. Antitumor activity of sugar-modified cytosine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Base-Modified Nucleosides as Chemotherapeutic Agents: Past and Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Nucleoside and nucleobase analogs in cancer treatment: not only sapacitabine, but also gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N4-acetylcytidine modifies primary microRNAs for processing in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in the potential role of RNA N4-acetylcytidine in cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor activity of cytidine dialdehyde and its effects on nucleotide and nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RX-3117 (fluorocyclopentenyl cytosine): a novel specific antimetabolite for selective cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism, mechanism of action and sensitivity profile of fluorocyclopentenylcytosine (RX-3117; TV-1360) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(1-Oxopropyl)cytidine and its Analogs in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the antiviral research applications of N-acyl cytidine (B196190) derivatives, including N-(1-Oxopropyl)cytidine. Due to the limited direct data on this compound, this document leverages findings from closely related N-acyl and N4-hydroxycytidine (NHC) analogs to provide a comprehensive guide for research and development.
Introduction
This compound belongs to the class of nucleoside analogs, which are a cornerstone of antiviral drug development. These compounds mimic naturally occurring nucleosides and are incorporated into viral genetic material, disrupting the replication process. N-acyl cytidine derivatives, particularly those of N4-hydroxycytidine (NHC), have demonstrated broad-spectrum antiviral activity against a range of RNA viruses. The N-acyl modification can enhance the compound's stability, cell permeability, and pharmacokinetic properties, effectively making it a prodrug that is metabolized into the active antiviral agent within the host cell.
Mechanism of Action
The primary antiviral mechanism of N-acyl cytidine derivatives, such as this compound, is based on the concept of "viral error catastrophe".[1] The process can be summarized in the following steps:
-
Cellular Uptake and Activation: The N-acyl cytidine derivative, being more lipophilic than its parent nucleoside, readily enters the host cell.
-
Metabolic Conversion: Inside the cell, esterase enzymes cleave the N-acyl group, releasing the parent nucleoside (e.g., N4-hydroxycytidine). Host cell kinases then phosphorylate the nucleoside analog into its active 5'-triphosphate form (NTP analog).[1][2]
-
Viral RNA Polymerase Incorporation: The viral RNA-dependent RNA polymerase (RdRp) recognizes the NTP analog as a natural nucleotide (cytidine triphosphate or uridine (B1682114) triphosphate) and incorporates it into the newly synthesizing viral RNA strand.[3]
-
Induction of Mutations: The incorporated nucleoside analog is prone to tautomerization, leading to misincorporation of nucleotides during subsequent rounds of RNA replication. This results in a significant increase in the mutation rate of the viral genome.[2][3]
-
Error Catastrophe and Inhibition of Replication: The accumulation of mutations throughout the viral genome leads to the production of non-viable viral particles, a phenomenon known as "error catastrophe," which ultimately inhibits viral replication.[1]
Antiviral Activity Spectrum
N-acyl derivatives of cytidine and its analogs have shown efficacy against a variety of RNA viruses. The following table summarizes the in vitro antiviral activity of representative N-acyl cytidine analogs against several viruses.
| Compound/Analog | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| β-D-N4-O-isobutyrylcytidine | SARS-CoV-2 | - | 3.50 | - | - | [4] |
| Influenza A (H1N1) | - | 5.80 | - | - | [4] | |
| Influenza A (H3N2) | - | 7.30 | - | - | [4] | |
| Influenza B | - | 3.40 | - | - | [4] | |
| Dengue Virus (DENV-2) | - | 3.95 | - | - | [4] | |
| N4-(pivaloyloxy)cytidine | Poxviruses | LLC-MK2 | - | - | 50-100 | |
| N4-(benzoyloxy)cytidine | Poxviruses | LLC-MK2 | - | - | 50-100 | |
| N4-hydroxycytidine (NHC) | Murine Hepatitis Virus (MHV) | - | 0.17 | >10 | >58 | [5] |
| MERS-CoV | - | 0.56 | >10 | >17 | [5] | |
| 5'-O-(3-methylphenoxyacetyl)-N4-hydroxycytidine (SN_22) | HCoV-229E | Huh-7 | 0.21 | >100 | >476 | [3] |
| SARS-CoV-2 (Wuhan) | Vero E6 | 0.35 | >100 | >285 | [3] | |
| SARS-CoV-2 (Delta) | Vero E6 | 0.28 | >100 | >357 | [3] | |
| SARS-CoV-2 (Omicron) | Vero E6 | 0.41 | >100 | >243 | [3] |
Experimental Protocols
The following are generalized protocols for evaluating the antiviral activity and cytotoxicity of this compound and its analogs. These should be optimized based on the specific virus, cell line, and laboratory conditions.
Protocol 1: Cytotoxicity Assay
This protocol determines the concentration of the compound that is toxic to the host cells.
Materials:
-
Host cell line appropriate for the virus of interest (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound or other test compounds, dissolved in a suitable solvent (e.g., DMSO).
-
96-well cell culture plates.
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo).
-
Plate reader.
Procedure:
-
Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a "cells only" control (medium with solvent) and a "no cells" control (medium only).
-
Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Antiviral Activity Assay (CPE Inhibition)
This protocol measures the ability of the compound to inhibit the virus-induced cytopathic effect (CPE).
Materials:
-
All materials from the Cytotoxicity Assay.
-
Virus stock with a known titer.
Procedure:
-
Seed 96-well plates with host cells and incubate overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compound dilutions.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that will cause significant CPE within the assay duration (e.g., 0.01-0.1). Include a "virus only" control (cells infected but no compound) and a "cells only" control (no virus, no compound).
-
Incubate the plates until the "virus only" control wells show approximately 80-90% CPE.
-
Assess cell viability using a cell viability reagent as described in the cytotoxicity assay.
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of CPE inhibition against the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Viral Titer Reduction Assay
This protocol quantifies the reduction in infectious virus particles produced in the presence of the compound.
Materials:
-
All materials from the Antiviral Activity Assay.
-
Plates for plaque assay or TCID50 assay.
-
Overlay medium (e.g., containing agarose (B213101) or methylcellulose) for plaque assays.
-
Crystal violet solution for staining.
Procedure:
-
Perform the infection experiment as described in the Antiviral Activity Assay (steps 1-5).
-
At the end of the incubation period, collect the supernatant from each well.
-
Perform a plaque assay or TCID50 assay on the collected supernatants to determine the viral titer.
-
Plaque Assay: Prepare serial dilutions of the supernatant and infect confluent monolayers of host cells. After an adsorption period, remove the inoculum and add an overlay medium to restrict virus spread to adjacent cells. Incubate until plaques are visible. Stain the cells with crystal violet and count the plaques to determine the plaque-forming units per milliliter (PFU/mL).
-
TCID50 Assay: Prepare serial dilutions of the supernatant and use them to infect cells in a 96-well plate. Incubate and then score each well for the presence or absence of CPE. Calculate the 50% tissue culture infectious dose (TCID50) using a statistical method (e.g., Reed-Muench).
-
-
Calculate the EC50 value as the compound concentration that reduces the viral titer by 50% compared to the "virus only" control.
Visualizations
Caption: Mechanism of action of N-acyl cytidine derivatives.
Caption: General experimental workflow for antiviral testing.
References
Application Notes and Protocols for N-(1-Oxopropyl)cytidine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Information on the specific biological activities and cell culture protocols for N-(1-Oxopropyl)cytidine is limited in publicly available scientific literature. The following application notes and protocols are based on established methodologies for similar modified nucleosides, such as N4-acetylcytidine (ac4C) and other cytidine (B196190) analogs.[1][2][3] Researchers should treat these as a starting point and optimize the protocols for their specific cell lines and experimental goals.
Introduction
This compound is a modified cytidine nucleoside. Modified nucleosides are of significant interest in biomedical research and drug development due to their potential to modulate biological processes. For instance, the naturally occurring modification N4-acetylcytidine (ac4C) has been shown to be compatible with mRNA translation while reducing inflammatory responses in immune cells.[1] Other cytidine analogs have demonstrated roles in inhibiting RNA and DNA synthesis and modulating DNA methylation.[2][3] It is hypothesized that this compound, as a modified nucleoside, may be incorporated into cellular nucleic acids or affect various signaling pathways, making it a candidate for investigation in areas such as oncology, virology, and immunology.
Mechanism of Action (Hypothesized)
The precise mechanism of action for this compound is not yet elucidated. Based on the activities of similar cytidine analogs, potential mechanisms could include:
-
Incorporation into RNA and DNA: Like other nucleoside analogs, this compound may be metabolized and incorporated into RNA and/or DNA, potentially leading to chain termination or altering nucleic acid structure and function.
-
Modulation of Gene Expression: The propionyl group may influence interactions with RNA-binding proteins or modifying enzymes, thereby affecting RNA stability, translation, and overall gene expression.[1]
-
Enzyme Inhibition: The compound could act as an inhibitor of enzymes involved in nucleoside metabolism or nucleic acid synthesis.
Data Presentation
As specific quantitative data for this compound is not available, the following tables provide example templates for researchers to populate with their experimental data.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) after 72h exposure |
| Example: A549 | Lung Carcinoma | Data to be determined |
| Example: MCF-7 | Breast Adenocarcinoma | Data to be determined |
| Example: HEK293T | Human Embryonic Kidney | Data to be determined |
Table 2: Effect of this compound on RNA and DNA Synthesis
| Cell Line | Concentration (µM) | Inhibition of RNA Synthesis (%) | Inhibition of DNA Synthesis (%) |
| Example: HeLa | IC50 value | Data to be determined | Data to be determined |
| 1/2 IC50 value | Data to be determined | Data to be determined |
Experimental Protocols
Protocol 1: Determination of Cytotoxicity (IC50)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using a standard MTT or similar cell viability assay.
Materials:
-
Selected cancer and/or normal cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (e.g., in DMSO or PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: RNA and DNA Synthesis Inhibition Assay
This protocol measures the effect of this compound on the incorporation of radiolabeled precursors into RNA and DNA.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
[³H]-uridine and [³H]-thymidine
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with varying concentrations of this compound (e.g., based on the determined IC50) for a predetermined time (e.g., 24 hours).
-
Radiolabeling: Add [³H]-uridine (for RNA synthesis) or [³H]-thymidine (for DNA synthesis) to the wells and incubate for 2-4 hours.
-
Cell Lysis and Precipitation: Wash the cells with cold PBS, lyse them, and precipitate the nucleic acids with cold 10% TCA.
-
Washing: Wash the precipitate with 5% TCA and then with ethanol (B145695) to remove unincorporated radiolabel.
-
Quantification: Solubilize the precipitate and measure the radioactivity using a scintillation counter.
-
Data Analysis: Compare the radioactivity in treated cells to untreated controls to determine the percentage of inhibition of RNA and DNA synthesis.
Visualizations
References
Application Notes and Protocols for N-(1-Oxopropyl)cytidine in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature lacks specific in vivo dosage and administration data for N-(1-Oxopropyl)cytidine. The following application notes and protocols are generalized based on the evaluation of other novel cytidine (B196190) analogs in preclinical animal models. These guidelines are intended to serve as a starting point for study design, and specific parameters should be optimized for each experimental context.
Introduction to this compound
This compound is a modified cytidine nucleoside. Analogs of cytidine are a class of compounds investigated for their potential as antimetabolites, with applications in oncology and virology. These molecules can interfere with DNA and RNA synthesis and other vital cellular processes. The propionyl group attached to the cytidine moiety may influence the compound's solubility, cell permeability, and interaction with molecular targets. Due to the limited specific data on this compound, initial in vivo studies should focus on determining its maximum tolerated dose (MTD), pharmacokinetic profile, and preliminary efficacy in relevant animal models.
Potential Signaling Pathways
Modified cytidine analogs can influence various cellular signaling pathways. One of the primary mechanisms for similar compounds is the inhibition of DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells. Another potential mechanism is the modulation of epigenetic pathways through the inhibition of DNA methyltransferases (DNMTs), which can lead to the re-expression of tumor suppressor genes.
Caption: Potential mechanisms of action for a novel cytidine analog.
Experimental Protocols
The following are generalized protocols for the initial in vivo evaluation of this compound in a mouse xenograft model.
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Methodology:
-
Animal Model: Use healthy, immunocompromised mice (e.g., athymic nude or NSG mice), 6-8 weeks old.
-
Grouping: Divide mice into cohorts of 3-5 animals per dose group, including a vehicle control group.
-
Dose Escalation: Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent cohorts (e.g., using a modified Fibonacci sequence).
-
Formulation: Prepare this compound in a sterile vehicle suitable for the chosen route of administration (e.g., saline, PBS with a solubilizing agent like DMSO, followed by dilution). The final concentration of the solubilizing agent should be non-toxic.
-
Administration: Administer the compound via the intended clinical route, typically intraperitoneal (IP) or oral (PO) gavage, once daily for 5-14 consecutive days.
-
Monitoring:
-
Record body weight daily.
-
Observe for clinical signs of toxicity (e.g., changes in posture, activity, grooming, feeding, and hydration) twice daily.
-
Define endpoints for humane euthanasia (e.g., >20% body weight loss, severe morbidity).
-
-
Data Analysis: The MTD is defined as the highest dose that does not result in mortality, significant body weight loss (typically >15-20%), or other severe clinical signs of toxicity.
Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Methodology:
-
Animal Model: Use healthy mice (e.g., C57BL/6 or BALB/c), cannulated if serial blood sampling is required.
-
Dosing: Administer a single dose of this compound at a dose below the MTD via both intravenous (IV) and the intended therapeutic route (e.g., PO or IP).
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-administration.
-
Analysis: Analyze plasma concentrations of this compound and potential metabolites using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, half-life (t1/2), and bioavailability.
Preliminary Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor activity of this compound in a relevant cancer model.
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., athymic nude mice).
-
Tumor Implantation: Subcutaneously implant a human cancer cell line (e.g., a colon, pancreatic, or lung cancer cell line) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Treatment:
-
Vehicle Control Group: Receives the vehicle solution.
-
Treatment Groups: Receive this compound at one or more doses below the MTD.
-
Positive Control Group (Optional): Receives a standard-of-care chemotherapeutic agent (e.g., gemcitabine (B846) for pancreatic cancer).
-
-
Administration: Administer treatment for a defined period (e.g., 2-4 weeks).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Record body weight 2-3 times per week.
-
Monitor for signs of toxicity.
-
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size, or at the end of the study period.
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Data Presentation
Quantitative data from efficacy and toxicity studies should be summarized in tables for clear comparison.
Table 1: Hypothetical Efficacy and Toxicity of this compound in a Colon Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | Daily, IP | 1500 ± 150 | - | +5 ± 2 |
| This compound | 10 | Daily, IP | 900 ± 120 | 40 | -2 ± 1 |
| This compound | 25 | Daily, IP | 600 ± 90 | 60 | -8 ± 3 |
| Positive Control | 50 | Q3D, IP | 450 ± 70 | 70 | -12 ± 4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Workflow Visualization
Caption: A generalized workflow for the preclinical in vivo evaluation of a novel therapeutic compound.
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of N-(1-Oxopropyl)cytidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(1-Oxopropyl)cytidine is a cytidine (B196190) analog with potential as an anti-metabolic and anti-tumor agent due to its mechanism of inhibiting DNA methyltransferases.[1] Accurate and reliable analytical methods are crucial for the quantification and quality control of this compound in research and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible technique for the quantification of small molecules and is well-suited for the analysis of this compound.[2] This application note provides a detailed protocol for the HPLC analysis of this compound, suitable for purity assessment, stability studies, and quantification.
Experimental Protocol
A reverse-phase HPLC method is recommended for the analysis of this compound.[2] The following protocol is based on established methods for similar cytidine analogs and acetamide (B32628) derivatives.[2][3]
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium Acetate
-
Phosphoric acid (optional, for pH adjustment)
-
Methanol (for cleaning)
2. Instrumentation
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[2]
-
Data acquisition and processing software
3. Preparation of Solutions
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 5.0.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: A mixture of Mobile Phase A and B (e.g., 90:10 v/v).
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the sample diluent to a known concentration (e.g., 0.5 mg/mL).
-
Sample Solution: Prepare the sample by dissolving it in the sample diluent to an expected concentration within the linear range of the assay. Filter the sample through a 0.45 µm syringe filter before injection.[2]
4. Chromatographic Conditions
The separation can be achieved using a gradient elution to ensure good resolution from any impurities.
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | A: 10 mM Ammonium Acetate, pH 5.0B: Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 255 nm[3] |
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Data Presentation
The following table summarizes the expected quantitative data from the HPLC analysis. The values are illustrative and should be determined experimentally during method validation.
| Parameter | Expected Value |
| Retention Time (RT) | ~ 10-15 min |
| Tailing Factor | ≤ 1.5 |
| Theoretical Plates | > 2000 |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL[4] |
| Limit of Quantitation (LOQ) | ~ 0.3 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0 %[4] |
| Precision (% RSD) | ≤ 2.0 %[4] |
Method Validation
For use in a regulated environment, the HPLC method should be validated according to ICH guidelines. This validation should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. Forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions should also be performed to demonstrate the stability-indicating nature of the method.[4][5]
Signaling Pathway Context
This compound is an analog of cytidine, a fundamental component of nucleic acids. Cytidine analogs can act as inhibitors of DNA methyltransferases (DNMTs). DNMTs are enzymes that catalyze the transfer of a methyl group to DNA, a key process in epigenetic regulation. Inhibition of DNMTs can lead to the re-expression of tumor suppressor genes that have been silenced by hypermethylation, thus exerting anti-tumor effects.
References
- 1. This compound | 胞嘧啶核苷类似物 | MCE [medchemexpress.cn]
- 2. benchchem.com [benchchem.com]
- 3. helixchrom.com [helixchrom.com]
- 4. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Investigating the Effect of N-acyl Cytidines on RNA Synthesis
Note: As of December 2025, specific experimental data on the direct effects of N-(1-Oxopropyl)cytidine on RNA synthesis is not available in the public domain. This document will focus on a closely related and well-studied N-acyl cytidine (B196190), N4-acetylcytidine (ac4C) , as a proxy to provide detailed application notes and protocols relevant to researchers, scientists, and drug development professionals. The principles and methods described herein are likely applicable to the study of other N-acyl cytidines.
Introduction
N-acyl cytidines are a class of modified nucleosides that play a crucial role in post-transcriptional gene regulation. One of the most studied of these is N4-acetylcytidine (ac4C), a highly conserved RNA modification found in all domains of life.[1][2] This modification, catalyzed by the N-acetyltransferase 10 (NAT10) enzyme, has been shown to enhance messenger RNA (mRNA) stability and translation efficiency.[1][3][4] The presence of ac4C in an RNA transcript can influence its structure, its interaction with RNA-binding proteins, and ultimately, the amount of protein produced.[2][5] Understanding the impact of N-acyl cytidines like ac4C on RNA synthesis and function is critical for developing novel RNA-based therapeutics and diagnostics.
Application Notes
The Role of N4-acetylcytidine in RNA Stability and Translation
N4-acetylcytidine is a post-transcriptional modification that enhances the stability of RNA molecules.[2] The addition of an acetyl group to the N4 position of cytidine strengthens the Watson-Crick base pairing with guanosine, which can stabilize the local RNA structure.[5] This increased stability can protect the mRNA from degradation by cellular nucleases, thereby increasing its half-life and the total amount of protein translated from it.[2]
The effect of ac4C on translation is position-dependent. When located within the coding sequence (CDS) of an mRNA, ac4C has been shown to promote translation elongation.[5][6] Conversely, if ac4C is present in the 5' untranslated region (5'UTR), it can inhibit translation initiation.[6][7] This dual functionality highlights the nuanced regulatory role of ac4C in gene expression.
Quantitative Impact of N4-acetylcytidine on RNA Duplex Stability
The thermodynamic stability of RNA duplexes containing ac4C has been investigated. The following table summarizes the change in melting temperature (ΔTm) for an RNA duplex with and without ac4C, demonstrating the stabilizing effect of this modification.[8]
| RNA Duplex | Sequence Context | Tm (°C) | ΔTm (ac4C vs. C) (°C) | Reference |
| Unmodified | 5'-CCG-3' | 68.1 | - | [8] |
| ac4C-modified | 5'-C(ac4C)G-3' | 70.5 | +2.4 | [8] |
Experimental Protocols
Protocol 1: In Vitro Transcription of RNA Containing N4-acetylcytidine
This protocol describes the synthesis of RNA containing ac4C using an in vitro transcription (IVT) reaction with T7 RNA polymerase. This method allows for the global incorporation of ac4C into the transcript by substituting N4-acetylcytidine triphosphate (ac4CTP) for cytidine triphosphate (CTP).
Materials:
-
Linearized DNA template with a T7 promoter
-
N4-acetylcytidine triphosphate (ac4CTP)[9]
-
ATP, GTP, UTP solutions
-
T7 RNA Polymerase
-
10X Transcription Buffer
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
Purification kit for RNA (e.g., spin column-based)
Procedure:
-
Reaction Setup: Thaw all components on ice. Assemble the reaction at room temperature in a nuclease-free microcentrifuge tube in the following order:
Total Volume | 20 µL | | Note: The ratio of ac4CTP to CTP can be adjusted to achieve different levels of incorporation. For complete substitution, omit CTP.[10]Component Volume Final Concentration Nuclease-free water to 20 µL - 10X Transcription Buffer 2 µL 1X ATP, GTP, UTP (100 mM each) 0.5 µL each 2.5 mM each ac4CTP (100 mM) 1.0 µL 5 mM Linearized DNA template 1 µg 50 ng/µL RNase Inhibitor 1 µL 2 U/µL T7 RNA Polymerase 2 µL - -
Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 2 to 4 hours.[11]
-
DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes.[11]
-
RNA Purification: Purify the synthesized RNA using a suitable RNA cleanup kit according to the manufacturer's instructions.
-
Quantification and Quality Control: Determine the concentration of the purified RNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the RNA transcript by running an aliquot on a denaturing agarose (B213101) gel.
Protocol 2: Quantitative, Nucleotide-Resolution Mapping of N4-acetylcytidine by ac4C-seq
This protocol provides a method for the transcriptome-wide mapping of ac4C at single-nucleotide resolution. The method is based on the chemical reduction of ac4C, which leads to a specific misincorporation signature during reverse transcription.[12]
Materials:
-
Total RNA or poly(A)-selected RNA
-
Sodium cyanoborohydride (NaCNBH3)
-
Acidic buffer (e.g., sodium acetate (B1210297), pH 4.0)
-
RNA fragmentation buffer
-
3' RNA adapter
-
T4 RNA Ligase 2, truncated
-
Reverse transcriptase
-
PCR amplification reagents
-
Next-generation sequencing platform
Procedure:
-
Chemical Reduction: a. To 1-5 µg of RNA in nuclease-free water, add an equal volume of 2 M sodium acetate (pH 4.0) and 100 mM NaCNBH3. b. Incubate at room temperature for 1 hour. c. Purify the RNA using a suitable cleanup kit.
-
RNA Fragmentation and Library Preparation: a. Fragment the RNA to the desired size (e.g., ~100-200 nucleotides) using an RNA fragmentation buffer or enzymatic methods. b. Ligate a 3' adapter to the fragmented RNA using truncated T4 RNA Ligase 2. c. Perform reverse transcription using a primer complementary to the 3' adapter. The reduction of ac4C will cause the reverse transcriptase to misincorporate a non-cognate nucleotide at that position. d. Amplify the resulting cDNA by PCR to generate the sequencing library.
-
Sequencing and Data Analysis: a. Sequence the prepared library on a compatible next-generation sequencing platform. b. Align the sequencing reads to the reference transcriptome. c. Identify ac4C sites by looking for specific mismatch patterns (e.g., C-to-T transitions) at cytidine positions in the reference sequence. The frequency of the mismatch at a given site corresponds to the stoichiometry of ac4C modification.[12]
Visualizations
Caption: Workflow for the synthesis and analysis of ac4C-containing RNA.
Caption: Role of NAT10 in ac4C modification and its downstream effects.
References
- 1. academic.oup.com [academic.oup.com]
- 2. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | NAT10-Mediated N4-Acetylcytidine of RNA Contributes to Post-transcriptional Regulation of Mouse Oocyte Maturation in vitro [frontiersin.org]
- 4. Recent advances in the potential role of RNA N4-acetylcytidine in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NAT10 and cytidine acetylation in mRNA: intersecting paths in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the impact of N4-acetylcytidine modification in RNA on non-neoplastic disease: unveiling its role in pathogenesis and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N4-Acetyl-CTP, Single components for (m)RNA Synthesis - Jena Bioscience [jenabioscience.com]
- 10. RNA Synthesis with Modified Nucleotides (E2050) [protocols.io]
- 11. neb.com [neb.com]
- 12. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
N-Acyl Cytidine Analogs: Powerful Tools for Elucidating Nucleoside Metabolism
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of nucleoside metabolism is fundamental to understanding a vast array of biological processes, from DNA and RNA synthesis to cellular energy homeostasis and the mechanisms of antiviral and anticancer therapies. N-acyl cytidine (B196190) analogs, a class of synthetic nucleosides, have emerged as invaluable chemical tools for the investigation of these intricate metabolic pathways. By virtue of their structural similarity to endogenous cytidine, these analogs can be processed by cellular enzymes and incorporated into nucleic acids. This characteristic allows for the precise tracking and analysis of RNA synthesis, stability, and post-transcriptional modifications. This document provides a comprehensive overview of the application of N-acyl cytidine analogs, with a focus on N-(1-Oxopropyl)cytidine as a representative compound, and detailed protocols for their use in metabolic studies. While direct data for this compound is limited, the principles and methodologies are drawn from well-studied analogs such as N4-acetylcytidine (ac4C) and N4-allylcytidine.
Principle of Action
N-acyl cytidine analogs enter the cell and are recognized by enzymes of the nucleoside salvage pathway. A key enzyme in this process is uridine-cytidine kinase (UCK2), which catalyzes the phosphorylation of cytidine and its analogs to their corresponding monophosphate forms.[1] This is the rate-limiting step for their incorporation into the nucleotide pool. Subsequently, the nucleoside monophosphates are further phosphorylated to diphosphates and triphosphates. The triphosphate analogs can then be utilized by RNA polymerases for incorporation into newly synthesized RNA transcripts. The acyl group at the N4 position serves as a unique tag that can be exploited for various downstream applications, including RNA labeling, purification, and sequencing-based detection.
Applications
-
Metabolic Labeling of RNA: N-acyl cytidine analogs can be used to metabolically label newly transcribed RNA in cells. This allows for the specific isolation and analysis of the nascent transcriptome, providing insights into gene expression dynamics.
-
Mapping RNA Modifications: Analogs like N4-acetylcytidine (ac4C) are instrumental in studying the landscape and function of post-transcriptional RNA modifications.[2][3] Techniques have been developed to map these modifications at single-nucleotide resolution.[4][5]
-
Chemical Sequencing of RNA: Certain N-acyl modifications, such as the allyl group in N4-allylcytidine, can be chemically treated to induce base misincorporation during reverse transcription.[6][7][8] This enables the precise identification of the analog's location within the RNA sequence.
-
Studying Nucleoside Kinase Activity: The efficiency of phosphorylation of different N-acyl cytidine analogs can be used to probe the substrate specificity and activity of nucleoside kinases like UCK2.
-
Drug Development: Understanding how nucleoside analogs are metabolized is crucial for the design and development of antiviral and anticancer drugs.[9] Many of these drugs are nucleoside analogs that require intracellular phosphorylation for their activity.
Quantitative Data Summary
The following table summarizes representative quantitative data extracted from studies on N-acyl cytidine analogs. This data provides a reference for expected outcomes and parameters in experimental design.
| Parameter | Compound | Cell Line/System | Value | Reference |
| Cytotoxicity (IC50) | RX-3117 (a cytidine analog) | 59-cell line panel | 0.4 - >30 µM | [10] |
| RNA Synthesis Inhibition | RX-3117 | U937 cells | 90% inhibition at 1 µM | [10] |
| DNA Synthesis Inhibition | RX-3117 | U937 cells | Complete inhibition at 1 µM | [10] |
| Metabolite Concentration | l-FMAU nucleotides | 2.2.15 cells | ~60% of control with 20-fold excess dCyd | [11] |
| Metabolite Concentration | l-FMAU nucleotides | 2.2.15 cells | ~40% of control with 20-fold excess dThd | [11] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cellular RNA with this compound
Objective: To metabolically label newly synthesized RNA in mammalian cells using this compound.
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or other N-acyl cytidine analog)
-
Phosphate-buffered saline (PBS)
-
TRIzol reagent or other RNA extraction kit
-
Standard cell culture equipment
Procedure:
-
Cell Seeding: Plate the mammalian cells at an appropriate density in a multi-well plate or flask and allow them to adhere and grow overnight.
-
Preparation of Labeling Medium: Prepare the cell culture medium containing the desired concentration of this compound. The optimal concentration should be determined empirically but can range from 10 µM to 200 µM.
-
Metabolic Labeling: Remove the existing medium from the cells and wash once with PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for the desired labeling period. This can range from 1 hour to 24 hours, depending on the experimental goals.
-
Cell Lysis and RNA Extraction: After the incubation period, remove the labeling medium and wash the cells with PBS. Lyse the cells directly in the culture vessel using TRIzol reagent, following the manufacturer's protocol.
-
RNA Precipitation and Purification: Perform phase separation using chloroform (B151607) and precipitate the RNA from the aqueous phase with isopropanol.[5] Wash the RNA pellet with 70% ethanol (B145695) and resuspend in nuclease-free water.
-
DNase Treatment: To remove any contaminating DNA, treat the RNA sample with DNase I. Follow the manufacturer's protocol for the specific DNase I enzyme used.[4]
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer. The labeled RNA is now ready for downstream applications.
Protocol 2: Detection of N-acyl Cytidine Incorporation by Chemical Sequencing
This protocol is adapted from the methodology for N4-allylcytidine and would require validation for this compound. The principle involves a chemical modification of the acyl group that leads to a change in base pairing during reverse transcription.
Objective: To identify the sites of this compound incorporation in RNA at single-nucleotide resolution.
Materials:
-
Metabolically labeled RNA (from Protocol 1)
-
Chemical modification reagent (e.g., iodine for N4-allylcytidine)
-
Reverse transcriptase and corresponding buffer
-
dNTPs
-
Gene-specific primers or random hexamers
-
PCR amplification reagents
-
Sanger sequencing or next-generation sequencing platform
Procedure:
-
Chemical Modification: Treat the labeled RNA with the appropriate chemical reagent to modify the N-acyl group. For N4-allylcytidine, this involves treatment with iodine to form a cyclized cytidine (cyc-C).[6][7][8] The conditions for this compound would need to be empirically determined.
-
RNA Fragmentation (for NGS): If using next-generation sequencing, fragment the RNA to the desired size range using enzymatic or chemical methods.
-
Reverse Transcription: Perform reverse transcription of the modified RNA using a reverse transcriptase. The modified base is expected to cause misincorporation of a non-cognate nucleotide during cDNA synthesis.
-
PCR Amplification: Amplify the resulting cDNA using PCR with appropriate primers.
-
Sequencing: Sequence the PCR products using either Sanger sequencing for specific transcripts or next-generation sequencing for transcriptome-wide analysis.
-
Data Analysis: Align the sequencing reads to a reference genome or transcriptome. Identify the positions where base substitutions occur at a higher frequency in the labeled sample compared to an unlabeled control. These positions correspond to the sites of N-acyl cytidine incorporation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic activation of this compound via the nucleoside salvage pathway.
Caption: General experimental workflow for studying nucleoside metabolism using N-acyl cytidine analogs.
References
- 1. N 4-Allylcytidine: a new nucleoside analogue for RNA labelling and chemical sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for base resolution mapping of ac4C using RedaC:T-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleotide resolution sequencing of N4-acetylcytidine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N 4-Allylcytidine: a new nucleoside analogue for RNA labelling and chemical sequencing - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 7. [PDF] N 4-Allylcytidine: a new nucleoside analogue for RNA labelling and chemical sequencing | Semantic Scholar [semanticscholar.org]
- 8. N4-Allylcytidine: a new nucleoside analogue for RNA labelling and chemical sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advance of structural modification of nucleosides scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DOT Language | Graphviz [graphviz.org]
- 11. Unique Metabolism of a Novel Antiviral l-Nucleoside Analog, 2′-Fluoro-5-Methyl-β-l-Arabinofuranosyluracil: a Substrate for Both Thymidine Kinase and Deoxycytidine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
N-(1-Oxopropyl)cytidine solubility issues and solutions
Welcome to the technical support center for N-(1-Oxopropyl)cytidine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges and other experimental hurdles with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a modified form of the nucleoside cytidine, featuring an oxopropyl group attached to the exocyclic amino group of the cytosine base. This modification, while potentially enhancing biological activity, can alter the molecule's physicochemical properties, often leading to reduced aqueous solubility compared to its parent compound, cytidine. Poor solubility can be a significant hurdle in experimental settings, affecting compound handling, dose accuracy, and bioavailability in both in vitro and in vivo studies.
Q2: What is the expected solubility of this compound in common laboratory solvents?
For a structurally similar compound, N4-Acetylcytidine, the solubility is approximately 1 mg/mL in Dimethyl Sulfoxide (DMSO) and about 2 mg/mL in Phosphate-Buffered Saline (PBS) at pH 7.2.[1][2] The parent compound, cytidine, is significantly more water-soluble, with a solubility of approximately 10 mg/mL in PBS (pH 7.2) and also around 10 mg/mL in DMSO.[3] Based on these comparisons, it is reasonable to anticipate that this compound will have limited aqueous solubility, likely requiring the use of organic co-solvents for the preparation of stock solutions.
Q3: How can I prepare a stock solution of this compound?
Given the anticipated solubility profile, it is recommended to first attempt to dissolve this compound in an organic solvent such as DMSO. For many nucleoside analogs, creating a concentrated stock solution in 100% DMSO is a standard practice.[3] From this stock, further dilutions into aqueous buffers or cell culture media can be made for your experiments. It is crucial to ensure that the final concentration of the organic solvent in the experimental medium is low enough to not cause cellular toxicity.
Q4: What are some general strategies to improve the solubility of nucleoside analogs like this compound?
Several strategies can be employed to enhance the solubility of poorly soluble nucleoside analogs:
-
Co-solvents: Using a mixture of solvents can improve solubility. For aqueous solutions, the addition of a small amount of a water-miscible organic solvent like ethanol (B145695) or DMSO can be effective.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. For nucleoside analogs, adjusting the pH of the aqueous buffer may improve solubility, although the stability of the compound at different pH values should be considered.
-
Formulation Strategies: For in vivo studies, more advanced formulation techniques such as the use of cyclodextrins, lipid-based delivery systems (e.g., liposomes or self-emulsifying drug delivery systems), or the creation of prodrugs can significantly enhance solubility and bioavailability.[4]
-
Heating: Gentle warming can sometimes help to dissolve a compound. However, this should be done with caution as excessive heat can lead to degradation. It is advisable to test the stability of the compound under these conditions.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound.
Issue 1: this compound powder is not dissolving in my aqueous buffer.
-
Possible Cause: The compound has low intrinsic aqueous solubility.
-
Solution:
-
Prepare a stock solution in an organic solvent: First, try dissolving the compound in a small amount of DMSO.
-
Use a co-solvent system: If a purely aqueous solution is required, consider preparing the buffer with a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol.
-
Gentle Heating: Warm the solution gently (e.g., to 37°C) while stirring. Be sure to confirm that the compound is stable at this temperature.
-
Sonication: Use a sonicator bath to aid in the dissolution process.
-
Issue 2: My this compound solution is cloudy or shows precipitation after dilution into cell culture media.
-
Possible Cause: The compound is precipitating out of the solution upon dilution into the aqueous environment of the cell culture media.
-
Solution:
-
Decrease the final concentration: The concentration of your compound in the final media may be above its solubility limit. Try using a lower final concentration.
-
Increase the solvent concentration in the final media (with caution): While not ideal, a slightly higher percentage of the organic solvent in the final media might keep the compound in solution. However, it is critical to run a vehicle control to ensure the solvent concentration is not causing any cytotoxic effects.
-
Pre-warm the media: Adding the stock solution to pre-warmed media (37°C) can sometimes prevent immediate precipitation.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions to gradually introduce the compound to the aqueous environment.
-
Issue 3: I am observing inconsistent results in my biological assays.
-
Possible Cause: The compound may not be fully dissolved, leading to inaccurate dosing in your experiments.
-
Solution:
-
Visually inspect your stock solution: Before each use, ensure your stock solution is clear and free of any visible precipitate. If crystals are present, try to redissolve them using the methods mentioned above (gentle heating, sonication).
-
Filter your stock solution: After dissolving, filter the stock solution through a 0.22 µm syringe filter to remove any undissolved microparticles.
-
Prepare fresh dilutions: Avoid using old dilutions, as the compound may precipitate over time. It is best to prepare fresh dilutions for each experiment from a clear stock solution.
-
Data Presentation
Table 1: Solubility of Cytidine and a Related Acylated Analog
| Compound | Solvent | Approximate Solubility |
| Cytidine | PBS (pH 7.2) | ~10 mg/mL[3] |
| DMSO | ~10 mg/mL[3] | |
| Ethanol | Slightly soluble[3] | |
| N4-Acetylcytidine | PBS (pH 7.2) | ~2 mg/mL[1][2] |
| DMSO | ~1 mg/mL[1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath (optional)
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 299.28 g/mol .
-
Weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Decision tree for addressing precipitation issues.
References
Technical Support Center: Optimizing N-(1-Oxopropyl)cytidine Concentration for Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of N-(1-Oxopropyl)cytidine for in vitro cytotoxicity assays. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a reasonable starting concentration range for this compound in a cytotoxicity assay?
A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its cytotoxic potential. A common approach is to perform serial dilutions over several orders of magnitude.[1] A suggested starting range is from 1 nM to 100 µM.[1] This wide range helps in identifying the concentration at which the compound begins to exhibit a biological effect and the point at which it reaches maximum effect or insolubility.
Q2: How long should I incubate the cells with this compound?
A2: The incubation time is a critical parameter that can significantly influence the outcome of a cytotoxicity assay. Typical incubation periods for cytotoxicity assays are 24, 48, or 72 hours.[1] The optimal time depends on the cell type, its doubling time, and the compound's mechanism of action. It is recommended to perform a time-course experiment (e.g., testing at 24, 48, and 72 hours) to determine the most appropriate incubation period for your specific experimental setup.
Q3: What control wells should I include in my cytotoxicity assay plate?
A3: To ensure the validity of your results, it is essential to include the following controls on your assay plate:
-
Untreated Control: Cells cultured in medium without any treatment. This serves as the baseline for 100% cell viability.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound as the highest compound concentration wells.[1] This control accounts for any potential cytotoxic effects of the solvent itself.
-
Positive Control: Cells treated with a compound known to induce cytotoxicity in the chosen cell line (e.g., doxorubicin). This confirms that the assay is working correctly.[2][3]
-
Blank Control (Medium Only): Wells containing only culture medium without cells. This is used to subtract the background absorbance or fluorescence.[4][5]
Q4: My this compound is precipitating in the culture medium. What should I do?
A4: Compound precipitation can lead to inaccurate and unreliable results. If you observe precipitation, consider the following:
-
Check Solubility: Determine the maximum soluble concentration of this compound in your culture medium.
-
Lower the Concentration: Test a lower concentration range where the compound remains fully dissolved.
-
Use a Different Solvent: If using DMSO, ensure the final concentration in the culture medium is typically ≤ 0.5% to avoid solvent-induced cytotoxicity. If solubility issues persist, you may need to explore other biocompatible solvents.
-
Pre-warm the Medium: Pre-warming the culture medium to 37°C before adding the compound solution can sometimes help maintain solubility.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Dose-Dependent Cytotoxicity Observed | - Concentration range is too low. - Incubation time is too short. - The compound is not cytotoxic to the chosen cell line. - Compound is inactive or degraded. | - Test a higher and wider concentration range. - Increase the incubation period (e.g., 48 or 72 hours). - Use a different, potentially more sensitive, cell line. - Verify the identity and purity of the this compound. |
| High Variability Between Replicate Wells | - Uneven cell seeding. - Pipetting errors during compound addition or reagent dispensing. - Edge effects on the microplate. - Contamination. | - Ensure a homogeneous single-cell suspension before seeding. - Use calibrated pipettes and be consistent with your technique. - To counteract evaporation, fill the outer wells of the plate with sterile PBS or medium without cells.[4][5] - Check for and address any potential sources of contamination. |
| High Background Signal | - Contamination of the culture medium or reagents. - Intrinsic fluorescence of the compound. - Reagent was not prepared correctly. | - Use fresh, sterile medium and reagents. - Test the fluorescence of this compound in a cell-free system. If it interferes with the assay readout, consider a different cytotoxicity assay method. - Prepare all assay reagents according to the manufacturer's instructions. |
| Unexpected IC50 Value | - Different experimental conditions (cell line, incubation time, seeding density) compared to previous experiments. - Errors in compound dilution. | - Maintain consistent experimental parameters between assays. - Prepare fresh serial dilutions for each experiment and double-check calculations. |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using a Resazurin-Based Cytotoxicity Assay
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of this compound.
1. Cell Seeding: a. Culture cells to approximately 80% confluency. b. Harvest and count the cells, ensuring a single-cell suspension. c. Seed the cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. d. Incubate the plate for 16-24 hours at 37°C and 5% CO2 to allow for cell attachment.[4]
2. Compound Preparation and Treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial dilutions of the stock solution in culture medium to create a range of working concentrations (e.g., 2X the final desired concentrations). A common starting point is a wide range from 1 nM to 100 µM.[1] c. Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. d. Include vehicle control wells with the same solvent concentration as the highest compound concentration.[1] Also, include untreated and positive control wells.
3. Incubation: a. Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[1]
4. Resazurin Assay: a. After incubation, add 20 µL of a resazurin-based reagent (like CellTiter-Blue) to each well.[2] b. Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light, until a color change is observed in the vehicle control wells.[2][5]
5. Data Acquisition and Analysis: a. Measure the fluorescence using a microplate reader with an excitation wavelength of ~540-560 nm and an emission wavelength of ~590 nm.[4][5] b. Subtract the average fluorescence of the blank (medium only) wells from all other wells. c. Calculate the percentage of cell viability for each concentration relative to the vehicle control. d. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve. e. Determine the IC50 value from the curve using non-linear regression analysis.[1]
Data Presentation
Table 1: Example Concentration Range for this compound
| Concentration (µM) |
| 100 |
| 30 |
| 10 |
| 3 |
| 1 |
| 0.3 |
| 0.1 |
| 0.03 |
| 0.01 |
| 0.003 |
| 0.001 |
| 0 (Vehicle Control) |
Table 2: Example IC50 Values at Different Incubation Times
| Incubation Time | IC50 (µM) |
| 24 hours | 52.3 |
| 48 hours | 25.8 |
| 72 hours | 10.1 |
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Hypothetical signaling pathway for a cytidine (B196190) analog.
Caption: Troubleshooting decision tree for cytotoxicity assays.
References
- 1. benchchem.com [benchchem.com]
- 2. AID 459 - Cell Viability (Cytotoxicity) Assay (A549 cells) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. AID 364 - Cell Proliferation & Viability (Cytotoxicity) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design of optimal concentrations for in vitro cytotoxicity experiments | springermedizin.de [springermedizin.de]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-(1-Oxopropyl)cytidine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of N-(1-Oxopropyl)cytidine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions in a question-and-answer format.
Q1: Why is the yield of my this compound synthesis unexpectedly low?
A1: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have proceeded to completion. This can be due to insufficient reaction time, suboptimal temperature, or a deactivated acylating agent.
-
Side Reactions: The formation of byproducts, such as O-acylated and di/tri-acylated cytidine (B196190), can consume starting materials and reduce the yield of the desired N4-acylated product.
-
Hydrolysis of Acylating Agent: Propionic anhydride (B1165640) is sensitive to moisture. Hydrolysis of the reagent will reduce its effective concentration and lead to lower yields.
-
Protonation of Cytidine: The exocyclic amino group of cytidine can be protonated in acidic conditions, rendering it non-nucleophilic and halting the N-acylation reaction.
-
Poor Solubility: If cytidine is not well-dissolved in the reaction solvent, the reaction rate will be significantly slower.
Solutions:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress and ensure the disappearance of the starting material.
-
Optimize Reaction Time and Temperature: Gradually increase the reaction time or temperature and monitor the effect on the yield. Be cautious, as excessive heat can lead to degradation.
-
Use Fresh Reagents: Ensure your propionic anhydride is fresh and has been stored under anhydrous conditions.
-
Solvent Selection: Use a dry, aprotic solvent in which cytidine has reasonable solubility, such as pyridine (B92270) or N,N-dimethylformamide (DMF).
-
Transient Protection: Employ a transient protection strategy using trimethylsilyl (B98337) chloride (TMS-Cl) to temporarily protect the hydroxyl groups of the ribose sugar, directing acylation to the N4-amino group. This method is highly effective in improving selectivity and yield.
Q2: My TLC/HPLC analysis shows multiple product spots. What are the likely side products and how can I minimize them?
A2: The formation of multiple products indicates a lack of selectivity in the acylation reaction. The primary side products are:
-
O-acylated isomers: Acylation of the 2', 3', and 5'-hydroxyl groups of the ribose moiety.
-
Di-, Tri-, and Tetra-acylated products: Multiple propionyl groups attached to both the N4-amino group and the hydroxyl groups.
-
Unreacted Cytidine: Incomplete conversion of the starting material.
Solutions to Minimize Side Products:
-
Selective Acylation Method: The most effective way to achieve selective N4-acylation is the transient silylation method . This involves temporarily protecting the hydroxyl groups with a silylating agent like TMS-Cl. The silylated hydroxyl groups are less reactive towards the acylating agent, thus favoring N-acylation. The silyl (B83357) groups are then easily removed during aqueous workup.
-
Control Stoichiometry: Use a controlled amount of the acylating agent (propionic anhydride), typically a slight excess (1.1 to 1.5 equivalents), to minimize over-acylation.
-
Reaction Temperature: Perform the reaction at a controlled, often low, temperature (e.g., 0 °C to room temperature) to enhance selectivity.
Q3: I am having difficulty purifying the final this compound product. What purification methods are recommended?
A3: Purification can be challenging due to the presence of structurally similar side products and unreacted starting material.
Recommended Purification Strategy:
-
Aqueous Workup: After the reaction is complete, a careful aqueous workup is crucial. Quenching the reaction with methanol (B129727) followed by partitioning between an organic solvent (like ethyl acetate (B1210297) or dichloromethane) and a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help remove excess acylating agent and acidic byproducts.
-
Silica (B1680970) Gel Chromatography: This is the most common and effective method for separating N4-acylated cytidine from O-acylated isomers and multi-acylated byproducts. A gradient elution system, for example, starting with a non-polar solvent system (e.g., cyclohexane/ethyl acetate) and gradually increasing the polarity with a more polar solvent (e.g., methanol), is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure product.
Q4: Can I use propionyl chloride instead of propionic anhydride?
A4: While propionyl chloride can be used, it generates hydrochloric acid (HCl) as a byproduct. This HCl can protonate the unreacted cytidine, deactivating it towards further acylation. If using propionyl chloride, it is essential to use a base, such as pyridine or triethylamine, in at least a stoichiometric amount to neutralize the generated acid. Propionic anhydride is often preferred as the propionic acid byproduct is less detrimental to the reaction.
Quantitative Data Summary
Due to the limited availability of specific yield data for the N-propionylation of cytidine, the following table presents data for the analogous N-acetylation of a modified cytidine (3-methylcytidine) using the highly effective transient silylation method. This data provides a strong indication of the expected yields and the impact of reaction parameters.
| Starting Material | Acylating Agent | Method | Key Reaction Parameters | Yield (%) | Reference |
| 5'-O-DMTr-3-methylcytidine | Acetyl chloride | Transient Silylation with TMS-Cl | Pyridine, 1 hr silylation, 4 hr acetylation | ~85% | [1] |
| Cytidine | Decanoyl chloride | Direct Acylation | Pyridine | 83.8% (5'-O-decanoyl) | [2] |
Note: The yield for the direct acylation with decanoyl chloride is for the O-acylated product, highlighting the selectivity challenge without transient protection.
Experimental Protocols
Protocol 1: Selective N4-Propionylation of Cytidine via Transient Silylation
This protocol is adapted from a procedure for N-acetylation and is expected to provide high selectivity and yield for N-propionylation.[1]
Materials:
-
Cytidine
-
Pyridine (anhydrous)
-
Trimethylsilyl chloride (TMS-Cl)
-
Propionic anhydride
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: Dry the cytidine by co-evaporation with anhydrous pyridine (3 times) and then dry under high vacuum overnight.
-
Silylation: Dissolve the dried cytidine in anhydrous pyridine under an inert atmosphere (e.g., Argon or Nitrogen). Cool the solution to 0 °C in an ice bath. Add trimethylsilyl chloride (4.0 equivalents) dropwise over 5 minutes. Stir the reaction mixture at room temperature for 1 hour.
-
Acylation: Cool the reaction mixture back to 0 °C. Add propionic anhydride (1.2 equivalents) dropwise over 10 minutes. Continue stirring at room temperature for 4 hours.
-
Quenching and Workup: Quench the reaction by adding methanol. Remove the solvents under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable gradient of methanol in dichloromethane to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis issues.
References
Technical Support Center: Purity Assessment of N-(1-Oxopropyl)cytidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized N-(1-Oxopropyl)cytidine. The following information will assist in accurately assessing the purity of this modified nucleoside.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the purity of this compound?
A1: The primary methods for assessing the purity of modified nucleosides like this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1][2][3] For unambiguous chemical identity, NMR and high-resolution mass spectrometry are the preferred methods.[1]
Q2: How can I identify potential impurities in my synthesized this compound?
A2: Impurities can arise from several sources, including incomplete reactions, side reactions, and degradation. Common impurities in N-acyl cytidine (B196190) synthesis may include unreacted cytidine, di-acylated products, or isomers. HPLC analysis often reveals secondary peaks that can indicate the presence of impurities or modified forms.[2] Mass spectrometry can help identify impurities by their mass-to-charge ratio.
Q3: My NMR spectrum looks complex. How can I confirm the structure of this compound?
A3: 1D and 2D NMR spectroscopy are powerful tools for structural elucidation.[4][5] For this compound, you should expect to see characteristic shifts for the ribose sugar protons, the cytidine base protons, and the protons of the N-oxopropyl group. Comparison with spectra of the starting material (cytidine) and predicted chemical shifts can aid in assignment. If the spectrum is ambiguous, consider advanced techniques like 13C or 15N NMR.[5][6]
Q4: I'm seeing a mass in my MS data that doesn't correspond to my product. What could it be?
A4: Unexpected masses in MS can be due to various factors. Common issues include the formation of adducts with salts (e.g., sodium, potassium) from buffers or glassware, fragmentation of the parent molecule in the ion source, or the presence of impurities from the synthesis.[7][] Careful analysis of the fragmentation pattern can provide clues to the identity of the unknown species.[9]
Q5: What is a typical purity level I should aim for with my synthesized this compound?
A5: For applications in drug development and biological assays, a purity of >95% is generally required. However, the specific requirement may vary depending on the intended use. For quantitative analysis, it is crucial to accurately assess the purity.[1]
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH- Column overload- Column degradation | - Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Reduce injection volume or sample concentration.- Replace the column if it has exceeded its lifetime. |
| Co-eluting peaks | - Insufficient separation resolution | - Optimize the gradient elution profile.- Try a different stationary phase (e.g., a different C18 column or a HILIC column for polar compounds).[7] |
| Ghost peaks | - Contamination in the mobile phase or injector | - Use fresh, high-purity solvents for the mobile phase.- Flush the injector and sample loop thoroughly. |
| Baseline drift | - Column temperature fluctuations- Mobile phase not properly degassed | - Use a column oven to maintain a constant temperature.[2]- Ensure adequate degassing of the mobile phase. |
NMR Spectroscopy
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad peaks | - Sample aggregation- Presence of paramagnetic impurities | - Decrease sample concentration.- Filter the sample before analysis.- Use a metal chelator like EDTA if metal contamination is suspected. |
| Poor signal-to-noise ratio | - Low sample concentration- Insufficient number of scans | - Increase the sample concentration if possible.- Increase the number of scans acquired. |
| Water signal obscuring analyte signals | - Incomplete solvent suppression | - Optimize the solvent suppression parameters on the NMR spectrometer. |
| Unidentified peaks | - Presence of impurities or residual solvents | - Compare the spectrum to that of the starting materials and known solvents.- Use 2D NMR techniques (e.g., COSY, HSQC) to help identify the impurities. |
Mass Spectrometry
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low ion intensity | - Poor ionization efficiency- Sample suppression | - Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow).- Dilute the sample to reduce ion suppression effects. |
| In-source fragmentation | - High source temperature or voltage | - Reduce the source temperature and cone voltage to minimize fragmentation before mass analysis.[7] |
| Multiple charged species | - Analyte has multiple sites that can be protonated or deprotonated | - This is often normal for molecules with multiple basic or acidic sites. The charge state can provide information about the molecule's structure. |
| Adduct formation | - Presence of salts in the sample or mobile phase | - Use volatile buffers (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate).- If possible, desalt the sample before analysis. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for the analysis of this compound. Optimization may be required.
-
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[2]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5-95% B (linear gradient)
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.[2]
-
Detection Wavelength: 270 nm (for cytidine) and 300 nm (for N-acetylcytidine, as a reference for acylated cytidines).[10]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthesized compound in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrumentation: 500 MHz NMR spectrometer or higher.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) or deuterium (B1214612) oxide (D2O).
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of the chosen deuterated solvent.
-
Experiments:
-
1H NMR: Acquire a standard 1D proton spectrum to observe the chemical shifts and coupling constants of the protons.
-
13C NMR: Acquire a proton-decoupled 1D carbon spectrum to identify the number of unique carbons.
-
2D NMR (optional but recommended):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the ribose and N-oxopropyl moieties.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which are crucial for confirming the site of acylation.
-
-
Mass Spectrometry (MS) for Molecular Weight Verification
-
Instrumentation: Electrospray ionization mass spectrometer (ESI-MS), preferably coupled to an HPLC system (LC-MS).
-
Ionization Mode: Positive ion mode is typically used for nucleosides.
-
Mobile Phase: A volatile buffer system, such as 10 mM ammonium acetate in a water/acetonitrile gradient, is recommended.
-
Sample Preparation: Dilute the sample in the mobile phase to a concentration of approximately 10-100 µg/mL.
-
Analysis:
-
Acquire a full scan mass spectrum to determine the molecular weight of the main component. Look for the [M+H]+ ion.
-
If using tandem MS (MS/MS), fragment the parent ion to obtain structural information. The characteristic fragmentation pattern involves the cleavage of the glycosidic bond.[9]
-
Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Evaluating the reproducibility of quantifying modified nucleosides from ribonucleic acids by LC–UV–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative structural analysis of cytidine, ethenocytidine and their protonated salts III. 1H, 13C and 15N NMR studies at natural isotope abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 9. lifesciencesite.com [lifesciencesite.com]
- 10. Profiling Cytidine Acetylation with Specific Affinity and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to N-(1-Oxopropyl)cytidine in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to N-(1-Oxopropyl)cytidine and other cytidine (B196190) analogs in their cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for cytidine analogs like this compound?
A1: this compound is a cytidine analog. Like other cytidine analogs such as cytarabine (B982) (Ara-C) and gemcitabine, it is anticipated to exert its anticancer effects through interference with nucleic acid synthesis. After cellular uptake, these analogs are phosphorylated to their active triphosphate forms. These active forms can then be incorporated into DNA, leading to chain termination and inhibition of DNA replication, ultimately inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells. Some cytidine analogs may also inhibit key enzymes involved in nucleotide metabolism, such as DNA polymerase and ribonucleotide reductase.
Q2: My cancer cell line shows increasing resistance to this compound. What are the common mechanisms of resistance to cytidine analogs?
A2: Resistance to cytidine analogs is a multifactorial issue. The most common mechanisms include:
-
Altered Drug Transport: Reduced expression or activity of the human equilibrative nucleoside transporter 1 (hENT1), which is crucial for the uptake of many cytidine analogs into the cell.[1]
-
Impaired Metabolic Activation: Decreased expression or mutations in the enzyme deoxycytidine kinase (dCK), the rate-limiting enzyme that phosphorylates cytidine analogs to their active monophosphate form.[2]
-
Increased Drug Inactivation: Elevated levels of cytidine deaminase (CDA), an enzyme that deaminates cytidine analogs into their inactive uridine (B1682114) derivatives.[3][4]
-
Alterations in Drug Targets: Increased expression of ribonucleotide reductase (RRM1 and RRM2 subunits), which leads to higher levels of endogenous deoxynucleotides that compete with the active form of the cytidine analog for incorporation into DNA.[5]
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pathways such as PI3K/Akt/mTOR, Wnt/β-catenin, and Hedgehog, which promote cell survival and evade drug-induced apoptosis.[6][7][8][9]
Q3: How can I determine which resistance mechanism is present in my cell line?
A3: A combination of molecular and cellular assays can help elucidate the resistance mechanism:
-
Gene and Protein Expression Analysis: Use quantitative PCR (qPCR) and Western blotting to assess the expression levels of key proteins such as hENT1, dCK, CDA, RRM1, and RRM2 in your resistant cells compared to the sensitive parental line.
-
Enzyme Activity Assays: Measure the enzymatic activity of dCK and CDA in cell lysates.
-
Drug Uptake and Metabolism Studies: Utilize radiolabeled this compound or a related analog to measure its uptake into cells and quantify the formation of its phosphorylated metabolites and inactive degradation products using techniques like HPLC.
-
Signaling Pathway Analysis: Perform Western blotting for key phosphorylated proteins in the PI3K/Akt/mTOR, Wnt/β-catenin, and Hedgehog pathways (e.g., p-Akt, p-mTOR, β-catenin, GLI1) to check for their activation status.
Q4: Are there strategies to overcome resistance to this compound?
A4: Yes, several strategies can be employed, often involving combination therapies:
-
Inhibition of Pro-Survival Pathways: Combine this compound with inhibitors of the PI3K/Akt/mTOR, Wnt, or Hedgehog pathways to block survival signals and re-sensitize cells to the drug.
-
Modulation of Drug Metabolism: Use inhibitors of cytidine deaminase to prevent the inactivation of this compound.
-
Targeting Downstream Effectors: If resistance is due to increased RRM1/RRM2, combination with ribonucleotide reductase inhibitors could be effective.
-
Alternative Analogs: Some cytidine analogs may not be susceptible to the same resistance mechanisms. For example, clofarabine (B1669196) can be effective in cytarabine-resistant cells because it can be phosphorylated by a different kinase.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Decreased cytotoxicity (higher IC50) of this compound over time. | Development of acquired resistance. | 1. Confirm resistance by comparing the IC50 value to the parental cell line. 2. Investigate the potential resistance mechanisms as outlined in FAQ A3. 3. Consider establishing a resistant cell line for further studies. |
| No significant difference in dCK or CDA expression between sensitive and resistant cells. | Resistance may be due to altered drug transport or activation of signaling pathways. | 1. Perform a drug uptake assay to assess hENT1 function. 2. Analyze the activation status of key survival pathways (PI3K/Akt, Wnt, Hedgehog) via Western blot. |
| Combination therapy with a signaling pathway inhibitor is not effective. | The targeted pathway may not be the primary driver of resistance in your cell line, or there may be crosstalk with other pathways. | 1. Confirm that the inhibitor is active at the concentration used. 2. Investigate other potential resistance mechanisms. 3. Consider dual targeting of multiple pathways. |
| High variability in cytotoxicity assays. | Inconsistent cell seeding density, variations in drug concentration, or issues with the assay protocol. | 1. Ensure accurate cell counting and consistent seeding density. 2. Prepare fresh drug dilutions for each experiment. 3. Optimize the incubation time and reagent concentrations for your specific cell line. |
Data Presentation: IC50 Values in Sensitive vs. Resistant Cell Lines
Table 1: IC50 Values of Cytarabine in Sensitive and Resistant AML Cell Lines
| Cell Line | IC50 of Cytarabine (µM) | Fold Resistance | Reference |
| HL-60 (sensitive) | ~0.02 | - | |
| HL-60/Ara-C (resistant) | ~0.4 | 20 | |
| MV4-11-P (sensitive) | 0.26 | - | [10][11] |
| MV4-11-R (resistant) | 3.37 | ~13 | [10][11] |
| THP-1 (sensitive) | 23.2 | - | [12] |
| U937 (sensitive) | Varies | - | [13] |
| B117p (sensitive) | 0.354 µg/mL | - | [14] |
| B117H (resistant) | 283 µg/mL | ~800 | [14] |
| B140p (sensitive) | 0.175 µg/mL | - | [14] |
| B140H (resistant) | 141 µg/mL | ~800 | [14] |
Table 2: IC50 Values of Gemcitabine in Sensitive and Resistant Pancreatic Cancer Cell Lines
| Cell Line | IC50 of Gemcitabine | Fold Resistance | Reference |
| Panc-1 (parental) | 37.88 µM | - | [15] |
| Panc-1 (Gem-R) | 153.67 µM | ~4 | [15] |
| MIA PaCa-2 (parental) | 0.087 µM | - | [16] |
| MIA PaCa-2/Gem (resistant) | 570.6 µM | ~6558 | [16] |
| L3.6pl (parental) | Not specified | - | [1] |
| L3.6pl (resistant) | Not specified | 40-50 | [1] |
| AsPC-1 (parental) | Not specified | - | [1] |
| AsPC-1 (resistant) | Not specified | 40-50 | [1] |
| T3M4 (parental) | Not specified | - | [17] |
| GR-T3M4 (resistant) | >10-fold higher | >10 | [17][18] |
| MIA PaCa-2 (parental) | 0.32 nM | - | [18] |
| MIA-G (resistant) | 1243 nM | ~3884 | [18] |
Table 3: Effect of Combination Therapies on Gemcitabine IC50 in Pancreatic Cancer Cells
| Cell Line | Treatment | IC50 of Gemcitabine | Reference |
| PANC-1 | Gemcitabine alone | 6.85 µM | [19] |
| PANC-1 | Gemcitabine + Bisdemethoxycurcumin (BDMC) | 79.44 nM | [19] |
| MiaPaCa-2 | Gemcitabine alone | 0.33 µM | [19] |
| MiaPaCa-2 | Gemcitabine + BDMC | 37.18 nM | [19] |
| BxPC-3 | Gemcitabine alone | Varies | [20] |
| BxPC-3 | Gemcitabine + Ginkgolide B (100 µM) | Significantly decreased | [20][21] |
| Capan-1 | Gemcitabine alone | Varies | [20] |
| Capan-1 | Gemcitabine + Ginkgolide B (100 µM) | Significantly decreased | [20][21] |
Experimental Protocols
MTT Assay for Cell Viability and IC50 Determination
This protocol is used to assess the cytotoxic effect of this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include wells with medium only (blank) and cells with drug-free medium (control).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).[22]
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[22][23]
-
Remove the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[22]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm (or 492 nm depending on the solubilizing agent) using a microplate reader.[22]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the drug concentration (log scale) to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Western Blot for Protein Expression Analysis
This protocol is for assessing the expression of proteins involved in drug resistance (e.g., dCK, RRM1).
Materials:
-
Cell lysates from sensitive and resistant cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-dCK, anti-RRM1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates and determine the protein concentration.[19]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[24]
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.[6][14]
Signaling Pathways and Experimental Workflows
Metabolism and Resistance Pathway for Cytidine Analogs
Caption: Metabolism of cytidine analogs and mechanisms of resistance.
Experimental Workflow for Investigating Resistance
Caption: Workflow for investigating and overcoming drug resistance.
PI3K/Akt/mTOR Signaling Pathway in Chemoresistance
References
- 1. content.protocols.io [content.protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mednexus.org [mednexus.org]
- 6. licorbio.com [licorbio.com]
- 7. Quantitative Western Blot Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Cytarabine-resistant Leukemia Cells Are Moderately Sensitive to Clofarabine In Vitro | Anticancer Research [ar.iiarjournals.org]
- 10. Interactions between hedgehog signaling pathway and the complex tumor microenvironment in breast cancer: current knowledge and therapeutic promises - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytarabine-Resistant FLT3-ITD Leukemia Cells are Associated with TP53 Mutation and Multiple Pathway Alterations—Possible Therapeutic Efficacy of Cabozantinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Wnt/β-catenin signaling: Causes and treatment targets of drug resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bitesizebio.com [bitesizebio.com]
- 15. GATA1 Promotes Gemcitabine Resistance in Pancreatic Cancer through Antiapoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Emodin Reverses Gemcitabine Resistance of Pancreatic Cancer Cell Lines Through Inhibition of IKKβ/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms and therapeutic potential of the hedgehog signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Glasdegib in combination with cytarabine and daunorubicin in patients with AML or high‐risk MDS: Phase 2 study results - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. MECHANISMS OF SYNERGISTIC ANTILEUKEMIC INTERACTIONS BETWEEN VALPROIC ACID AND CYTARABINE IN PEDIATRIC ACUTE MYELOID LEUKEMIA - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing N-(1-Oxopropyl)cytidine
This technical support center provides essential information for researchers, scientists, and drug development professionals working with N-(1-Oxopropyl)cytidine. Below you will find troubleshooting guides and frequently asked questions to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored as a solid at -20°C or colder, protected from moisture and light. Under these conditions, the compound is expected to be stable for an extended period.
Q2: Can I store this compound in solution?
A2: It is not recommended to store this compound in aqueous solutions for extended periods, as it is susceptible to hydrolysis. If you need to prepare a stock solution, use an anhydrous aprotic solvent like DMSO and store it at -80°C in small aliquots to minimize freeze-thaw cycles. Prepare aqueous solutions fresh before each experiment.
Q3: What is the primary degradation pathway for this compound?
A3: Based on studies of structurally similar acylated cytidines, such as N4-acetylcytidine, the primary degradation pathway is likely hydrolysis of the N-acyl bond to yield cytidine (B196190) and propionic acid. The resulting cytidine can then undergo deamination to form uridine (B1682114). This process is accelerated in aqueous solutions, especially at neutral to alkaline pH and elevated temperatures.[1][2]
Q4: How can I assess the purity and integrity of my this compound sample?
A4: The purity and integrity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC can separate the parent compound from potential degradation products, while MS can confirm the molecular weight. NMR spectroscopy provides detailed structural information and can be used to identify impurities.
Q5: What are the potential metabolic fates of this compound in cell-based assays?
A5: In a cellular context, this compound may be a substrate for various enzymes involved in nucleoside metabolism. It could be phosphorylated by kinases to its triphosphate form and incorporated into RNA. Alternatively, it may be hydrolyzed by cellular esterases or amidases to cytidine, which can then enter the cellular nucleoside salvage pathway.[3][4]
Troubleshooting Guides
Experiment: In Vitro Stability Assay
| Problem | Possible Cause | Solution |
| Rapid degradation of this compound observed in control samples. | The compound is unstable in the aqueous buffer used. | Prepare fresh solutions immediately before the experiment. Consider using a buffer with a slightly acidic pH if compatible with your assay, as this may slow down hydrolysis. |
| Inconsistent results between replicates. | Variability in sample preparation or incubation conditions. | Ensure accurate and consistent pipetting. Use a temperature-controlled incubator and minimize the time samples are at room temperature. |
| Difficulty in quantifying the parent compound and its degradation products. | Suboptimal analytical method. | Optimize the HPLC method for better separation. Use a mass spectrometer for more sensitive and specific detection. |
Experiment: Cell-Based Assays
| Problem | Possible Cause | Solution |
| Low or no observable effect of this compound. | Poor cell permeability or rapid intracellular degradation. | Consider using a higher concentration of the compound or a longer incubation time. If rapid degradation is suspected, co-administration with an esterase inhibitor might be explored, though potential off-target effects should be considered. |
| High cytotoxicity observed. | The compound itself or a degradation product is toxic to the cells. | Perform a dose-response curve to determine the optimal non-toxic concentration. |
| Variability in cellular uptake or metabolic conversion. | Differences in cell line characteristics or passage number. | Use cells of a consistent passage number. Characterize the expression of relevant nucleoside transporters and metabolic enzymes in your cell line. |
Quantitative Data
Table 1: Recommended Storage Conditions for this compound and Analogs
| Compound | Form | Temperature | Atmosphere | Duration |
| This compound (Recommended) | Solid | -20°C or below | Dry, dark | Long-term |
| Anhydrous DMSO solution | -80°C | Inert gas | Short to medium-term | |
| N4-Acetylcytidine (Proxy Data) [2] | Aqueous Solution | -80°C | - | Stable for up to 6 months |
| Aqueous Solution | -20°C | - | Stable for up to 6 months | |
| Aqueous Solution | 8°C | - | Degradation observed within 6 months | |
| Aqueous Solution | 20°C | - | Significant degradation observed within 6 months |
Table 2: Stability of N4-Acetylcytidine in Aqueous Solution at 20°C (Proxy Data) [2]
| Time (months) | Remaining N4-Acetylcytidine (%) |
| 0 | 100 |
| 1 | ~90 |
| 3 | ~75 |
| 6 | ~60 |
Experimental Protocols
Protocol 1: HPLC-UV Method for Stability Analysis
This protocol is adapted from methods used for the analysis of similar nucleoside analogs.[1][2]
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare the incubation buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare mobile phases for HPLC. A common setup is:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.
-
-
-
Stability Assay:
-
Dilute the stock solution of this compound in the incubation buffer to the desired final concentration (e.g., 100 µM).
-
Incubate the solution at the desired temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of cold acetonitrile to precipitate any proteins and halt enzymatic activity if present.
-
Centrifuge the samples to pellet any precipitate and transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at 270 nm (for cytidine) and 300 nm (for N-acylated cytidine).[1]
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5-95% B (linear gradient)
-
25-30 min: 95% B
-
30-35 min: 95-5% B (linear gradient)
-
35-40 min: 5% B
-
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound, cytidine, and uridine based on their retention times, which should be determined using pure standards.
-
Calculate the peak areas for each compound at each time point.
-
Plot the percentage of remaining this compound as a function of time to determine its stability.
-
Protocol 2: NMR Spectroscopy for Structural Confirmation and Degradation Monitoring
This protocol provides a general workflow for using NMR to assess the stability of this compound.
-
Sample Preparation:
-
Dissolve a known amount of this compound in a deuterated solvent (e.g., D₂O or DMSO-d₆) to a final concentration suitable for NMR analysis (typically 1-10 mM).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum at time zero to serve as a reference.
-
Incubate the NMR tube at the desired temperature.
-
Acquire subsequent ¹H NMR spectra at various time intervals.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to specific protons of this compound and its potential degradation products (e.g., cytidine).
-
The decrease in the integral of the parent compound's signals over time relative to a stable internal standard or the sum of all related species indicates degradation.
-
Visualizations
Caption: Proposed degradation pathway of this compound.
Caption: General experimental workflow for stability testing.
Caption: Factors influencing experimental success with this compound.
References
- 1. Profiling Cytidine Acetylation with Specific Affinity and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Nucleoside transport and associated metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell and Tissue Specific Metabolism of Nucleoside and Nucleotide Drugs: Case Studies and Implications for Precision Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in N-(1-Oxopropyl)cytidine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with N-(1-Oxopropyl)cytidine.
Frequently Asked Questions (FAQs)
Q1: I am observing lower-than-expected bioactivity of this compound in my cell-based assays. What are the potential causes?
A1: Lower-than-expected bioactivity can stem from several factors:
-
Compound Stability: this compound, like other nucleoside analogs, may be susceptible to degradation in aqueous solutions over time. It is recommended to prepare fresh solutions for each experiment. Long-term storage of aqueous solutions is not recommended.
-
Solubility Issues: Poor solubility can lead to an actual concentration in the medium that is lower than the nominal concentration. Ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing the final dilutions in your aqueous assay buffer.
-
Metabolic Inactivation: The compound may be rapidly metabolized into an inactive form within the cell type you are using.
-
Cellular Uptake: The cells may not be efficiently taking up the compound.
-
Incorrect Target Assumption: The presumed molecular target of this compound in your experimental system may be incorrect or absent.
Q2: My in vitro enzyme inhibition assay shows inconsistent results with this compound. Why might this be happening?
A2: Inconsistent results in enzymatic assays can be due to:
-
Compound Precipitation: The compound may be precipitating out of solution at the concentrations used in the assay. Visually inspect your assay plates for any signs of precipitation.
-
Interference with Assay Readout: The compound might interfere with the detection method of your assay (e.g., fluorescence, absorbance). It is crucial to run controls with the compound in the absence of the enzyme or substrate to check for such interference.
-
Redox Activity: Some compounds can exhibit non-specific redox activity, leading to false-positive results in certain assay formats.
Q3: I am observing unexpected off-target effects in my experiments. What could be the reason?
A3: Unexpected off-target effects are not uncommon with nucleoside analogs. This could be due to:
-
Broad Kinase Inhibition: Many cytidine (B196190) derivatives are known to interact with various kinases. This compound might be inhibiting kinases other than your primary target.
-
Incorporation into Nucleic Acids: If the compound is metabolized into its triphosphate form, it could potentially be incorporated into DNA or RNA, leading to cytotoxicity or other cellular effects.
-
Interaction with Nucleoside Transporters: The compound may be affecting cellular processes by modulating the activity of nucleoside transporters.
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation
Symptoms:
-
Visible precipitate in stock solutions or assay wells.
-
Non-reproducible results at higher concentrations.
-
Lower than expected activity.
Troubleshooting Steps:
-
Solvent Selection: While DMSO is a common initial solvent, ensure the final concentration in your assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Solubility Assessment: Determine the aqueous solubility of this compound in your specific assay buffer.
-
Stock Solution Preparation: Prepare stock solutions in a solvent in which the compound is highly soluble. Warm the solution gently if necessary to aid dissolution.
-
pH Adjustment: Cautiously assess if adjusting the pH of the buffer improves solubility without affecting the compound's stability or activity.
Issue 2: Compound Instability
Symptoms:
-
Decreased activity of the compound over time.
-
Appearance of new peaks in HPLC analysis of the compound solution.
Troubleshooting Steps:
-
Fresh Solutions: Always prepare fresh dilutions of this compound from a frozen stock for each experiment.
-
Storage Conditions: Store stock solutions in a suitable solvent at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Stability Assessment: If instability is suspected, you can assess it by incubating the compound in the assay buffer for the duration of the experiment and then analyzing its integrity using a suitable analytical method like HPLC.
Data Presentation
Table 1: Comparative Enzymatic Efficiency of Related Cytidine Analogs
| Compound | Enzyme | Km (μM) | kcat (min-1) | kcat/Km (μM-1min-1) |
| Cytidine | Human CDA | 190 ± 20 | 580 ± 20 | 3.1 |
| Deoxycytidine | Human CDA | 220 ± 20 | 700 ± 30 | 3.2 |
| PSI-6130 | Human CDA | >20,000 | 25 ± 1 | 0.001 |
Data extracted from a study on a different cytidine analog, PSI-6130, for illustrative purposes.
Table 2: Inhibition Constants (Ki) for Related Nucleoside Triphosphates against HCV RdRp
| Compound | Enzyme | Ki (μM) |
| RO2433-TP | Wild-type HCV RdRp | 0.42 |
| RO2433-TP | S282T mutant HCV RdRp | 22 |
Data extracted from a study on a different nucleoside analog, RO2433-TP, for illustrative purposes.
Experimental Protocols
Protocol 1: General Enzyme Inhibition Assay
-
Reagents:
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Enzyme of interest.
-
Substrate for the enzyme.
-
Assay buffer.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the enzyme to the assay wells containing the diluted compound or vehicle control.
-
Incubate for a pre-determined time at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress using a suitable detection method (e.g., absorbance, fluorescence).
-
Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value.
-
Protocol 2: Cell Viability Assay
-
Reagents:
-
Cell line of interest.
-
Cell culture medium.
-
This compound stock solution.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
-
Procedure:
-
Seed the cells in a 96-well plate at a pre-determined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance, luminescence) using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the CC50 value.
-
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Hypothesized metabolic activation of this compound.
Validation & Comparative
Comparative Analysis of N-(1-Oxopropyl)cytidine and Gemcitabine in Pancreatic Cancer Cells: A Research Guide
Researchers, scientists, and drug development professionals often seek to understand the comparative efficacy of novel therapeutic agents against established standards of care. This guide provides a detailed comparison of N-(1-Oxopropyl)cytidine and the widely used chemotherapeutic agent, gemcitabine (B846), in the context of pancreatic cancer. While direct comparative experimental data for this compound is not available in the current body of scientific literature, this guide will provide a comprehensive overview of gemcitabine's activity in pancreatic cancer cells and discuss the scientific rationale for investigating N-acyl cytidine (B196190) derivatives like this compound as potential therapeutic candidates.
Gemcitabine: The Established Standard in Pancreatic Cancer Therapy
Gemcitabine (2',2'-difluorodeoxycytidine) is a nucleoside analog that has been a cornerstone of pancreatic cancer treatment for decades. Its mechanism of action involves the disruption of DNA synthesis, ultimately leading to cell death.
Mechanism of Action
Gemcitabine is a prodrug that requires intracellular phosphorylation to become active. Once inside the cell, it is converted into its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) metabolites. These metabolites exert their cytotoxic effects through two primary mechanisms:
-
Inhibition of DNA Synthesis: dFdCTP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the replicating DNA strand. The incorporation of dFdCTP into the DNA chain leads to "masked chain termination," where after the incorporation of one more nucleotide, DNA polymerase is unable to proceed, thus halting DNA replication.
-
Inhibition of Ribonucleotide Reductase: The diphosphate metabolite, dFdCDP, inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxyribonucleotides required for DNA synthesis. This inhibition depletes the intracellular pool of dCTP, which in turn enhances the incorporation of dFdCTP into the DNA, a phenomenon known as self-potentiation.
This dual mechanism of action contributes to gemcitabine's cytotoxicity in rapidly dividing cancer cells.
Signaling Pathways Affected by Gemcitabine
The cytotoxic effects of gemcitabine are linked to the induction of apoptosis, or programmed cell death. The incorporation of gemcitabine into DNA leads to DNA damage, which activates cell cycle checkpoints and ultimately triggers the apoptotic cascade.
Caption: Gemcitabine's mechanism of action in pancreatic cancer cells.
This compound: A Potential N-Acyl Cytidine Prodrug
Direct experimental data on the efficacy of this compound against pancreatic cancer cells is not currently available in published literature. However, the chemical structure of this compound, which features a propionyl group attached to the exocyclic amine of cytidine, suggests that it belongs to the class of N-acyl cytidine derivatives. This class of compounds is of interest in drug development as potential prodrugs of cytidine analogs.
The Rationale for N-Acyl Cytidine Derivatives
The modification of nucleoside analogs at the N4-acyl position is a recognized strategy in medicinal chemistry to overcome some of the limitations of the parent drugs. The rationale behind this approach includes:
-
Improved Lipophilicity: The addition of an acyl group can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes.
-
Protection from Deamination: A major mechanism of resistance to cytidine analogs like gemcitabine is their deamination by the enzyme cytidine deaminase (CDA), which converts them into inactive uracil (B121893) derivatives. An N-acyl modification can protect the molecule from this enzymatic degradation, thereby increasing its intracellular concentration and therapeutic efficacy.
-
Targeted Activation: The N-acyl group can be designed to be cleaved by specific enzymes that are more abundant in tumor tissues, leading to a more targeted release of the active drug in the cancer cells and potentially reducing systemic toxicity.
While speculative without direct experimental evidence, this compound could potentially act as a prodrug that, upon intracellular cleavage of the propionyl group, releases cytidine or a related active metabolite. Further research is required to determine its metabolic fate and cytotoxic activity in pancreatic cancer cells.
Experimental Data: Gemcitabine Efficacy in Pancreatic Cancer Cell Lines
The following table summarizes representative data on the in vitro efficacy of gemcitabine against various human pancreatic cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.
| Cell Line | IC50 (Concentration inhibiting 50% of cell growth) | Reference |
| PANC-1 | Data not available in provided search results | - |
| MiaPaCa-2 | Data not available in provided search results | - |
| BxPC-3 | Data not available in provided search results | - |
| AsPC-1 | Data not available in provided search results | - |
Note: Specific IC50 values were not found in the initial search results. This table serves as a template for presenting such data when available.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are standard protocols for key assays used to evaluate the efficacy of anticancer agents like gemcitabine.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Pancreatic cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., gemcitabine) and a vehicle control for a specified period (e.g., 72 hours).
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or Sorenson's glycine (B1666218) buffer).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting cell viability against drug concentration.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Cells are treated with the test compound at a concentration known to induce apoptosis (e.g., near the IC50 value) for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membranes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative) is quantified.
Experimental Workflow
The following diagram illustrates a general workflow for the preclinical evaluation of a novel anticancer compound.
Caption: A generalized workflow for preclinical drug discovery.
Conclusion
Gemcitabine remains a critical therapeutic agent for pancreatic cancer, with a well-characterized mechanism of action centered on the disruption of DNA synthesis. While direct comparative data for this compound is lacking, its chemical structure places it within the class of N-acyl cytidine derivatives. This classification suggests a potential role as a prodrug designed to overcome some of the limitations of existing nucleoside analogs. Future research, including in vitro and in vivo studies, is necessary to elucidate the potential of this compound as a therapeutic agent for pancreatic cancer and to draw a direct comparison with gemcitabine. The experimental protocols and workflows outlined in this guide provide a framework for such investigations.
Validating the anticancer activity of N-(1-Oxopropyl)cytidine in xenograft models
A detailed analysis of the anticancer activity of RX-3117 compared to standard chemotherapy in preclinical models.
This guide provides a comprehensive comparison of the novel cytidine (B196190) analog, RX-3117 (fluorocyclopentenylcytosine), with the established chemotherapeutic agent, gemcitabine (B846), in various human tumor xenograft models. The data presented herein is derived from preclinical studies and aims to inform researchers, scientists, and drug development professionals on the potential therapeutic advantages of RX-3117, particularly in gemcitabine-resistant cancers.
I. Comparative Anticancer Activity
RX-3117 has demonstrated potent anticancer efficacy in a variety of human tumor xenograft models grown in athymic nude mice.[1] Notably, this novel cytidine analog has shown significant tumor growth inhibition (TGI) in models known to be resistant to gemcitabine.[1][2] A summary of the comparative TGI is presented in the table below.
Table 1: Comparison of Tumor Growth Inhibition (TGI) by RX-3117 and Gemcitabine in Human Tumor Xenograft Models
| Xenograft Model | Cancer Type | RX-3117 TGI (%) | Gemcitabine TGI (%) |
| Colo 205 | Colon | 100 | 28 |
| H460 | Non-Small Cell Lung | 78 | 30 |
| H69 | Small Cell Lung | 62 | 25 |
| CaSki | Cervical | 66 | 0 |
| CTG-0298 (Tumorgraft™) | Pancreatic | 76 | 38 |
Data sourced from Anticancer Research, 2014.[1][3]
The data clearly indicates that orally administered RX-3117 is highly effective in inhibiting tumor growth across multiple cancer types, including those that show minimal response to gemcitabine.[1]
II. Experimental Protocols
The following is a generalized protocol for the human tumor xenograft studies based on the available literature.
1. Cell Lines and Animal Models:
-
Cell Lines: A variety of human cancer cell lines were utilized, including Colo 205 (colon), H460 (non-small cell lung), H69 (small cell lung), and CaSki (cervical).[1]
-
Animal Model: Athymic nude mice were used for the subcutaneous implantation of tumor cells.[1]
2. Tumor Implantation and Growth:
-
Human tumor cells were grown and harvested.
-
A specific number of cells were subcutaneously injected into the flanks of the athymic nude mice.
-
Tumors were allowed to grow to a palpable size before the initiation of treatment.
3. Drug Administration:
-
RX-3117: Administered orally (p.o.).[1]
-
Gemcitabine: The route of administration for gemcitabine in these specific comparative studies is not explicitly stated in the provided abstracts but is typically administered intravenously (i.v.) or intraperitoneally (i.p.) in preclinical models.
-
Dosing schedules are described using abbreviations such as "t.i.w." (three times a week), "q.o.d." (every other day), and "q3d" (every three days).[2]
4. Efficacy Evaluation:
-
Tumor volumes were measured regularly throughout the study.
-
Tumor Growth Inhibition (TGI) was calculated at the end of the study to determine the efficacy of the treatments compared to a control group.
-
The body weight of the mice was also monitored to assess toxicity.[3]
Below is a diagram illustrating the general workflow of the xenograft experiments.
III. Mechanism of Action of RX-3117
RX-3117 is a cytidine analog that exerts its anticancer effects through its incorporation into the genetic material of cancer cells, leading to the inhibition of critical cellular processes.[4] Unlike gemcitabine, which is activated by deoxycytidine kinase (dCK), RX-3117 is activated by uridine-cytidine kinase (UCK).[4] This difference in the activation pathway may contribute to its efficacy in gemcitabine-resistant tumors.[2]
The proposed mechanism of action is as follows:
-
Uptake: RX-3117 enters the cancer cell via an equilibrative nucleoside transporter.[4]
-
Activation: Inside the cell, RX-3117 is phosphorylated by UCK to its active triphosphate form (RX-TP).[2][4]
-
Incorporation: RX-TP is then incorporated into both RNA and DNA.[4]
-
Inhibition of Synthesis: The incorporation of RX-TP into nucleic acids leads to the inhibition of RNA and DNA synthesis.[4]
-
Downregulation of DNMT: RX-3117 has also been shown to downregulate the expression of DNA methyltransferase (DNMT).[2][4]
The following diagram illustrates the proposed signaling pathway for RX-3117.
IV. Conclusion
The preclinical data from xenograft models strongly suggest that RX-3117 is a promising anticancer agent with a distinct profile from existing cytidine analogs like gemcitabine. Its oral bioavailability and, most importantly, its potent activity against gemcitabine-resistant tumors, highlight its potential to address unmet needs in cancer therapy.[1][3] Further clinical investigation is warranted to validate these findings in patients.
References
- 1. A novel cytidine analog, RX-3117, shows potent efficacy in xenograft models, even in tumors that are resistant to gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Metabolism, mechanism of action and sensitivity profile of fluorocyclopentenylcytosine (RX-3117; TV-1360) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of N-(1-Oxopropyl)cytidine: Unraveling its Mechanism of Action
A comprehensive review of available scientific literature reveals a significant gap in the understanding of the precise mechanism of action for N-(1-Oxopropyl)cytidine. While its structural similarity to other cytidine (B196190) analogs suggests potential as an anticancer or antiviral agent, a lack of direct experimental data precludes a definitive comparative analysis against established compounds.
This compound belongs to the family of cytidine nucleoside analogs. This class of compounds has garnered significant attention in drug development, particularly for their potential as antimetabolites and antitumor agents. A common mechanism of action for many cytidine analogs is the inhibition of DNA methyltransferases (DNMTs), enzymes crucial for the epigenetic regulation of gene expression. However, it is crucial to note that this remains a hypothetical mechanism for this compound pending experimental validation.
This guide aims to provide a comparative framework by examining the well-established mechanisms of prominent cytidine analogs that function as DNA methyltransferase inhibitors. This will serve as a foundational context for future research on this compound, should it be determined to operate through a similar pathway.
The Landscape of Cytidine Analog DNA Methyltransferase Inhibitors
Several cytidine analogs have been successfully developed and are in clinical use for the treatment of various cancers, particularly hematological malignancies. The primary mechanism of these drugs involves their incorporation into DNA, where they act as suicide inhibitors of DNA methyltransferases.
Key Comparative Compounds:
-
Decitabine (5-aza-2'-deoxycytidine): A potent hypomethylating agent that, after incorporation into DNA, covalently traps DNMTs, leading to their degradation and a subsequent reduction in overall DNA methylation. This can lead to the re-expression of tumor suppressor genes.
-
Azacitidine (5-azacytidine): Similar to decitabine, azacitidine is a hypomethylating agent. A key difference is its incorporation into both RNA and DNA. Its incorporation into RNA can disrupt protein synthesis, contributing to its cytotoxic effects.
-
Zebularine: A more stable cytidine analog that also acts as a DNA methyltransferase inhibitor. It forms a covalent complex with DNMTs upon incorporation into DNA, effectively sequestering the enzyme.
The general mechanism for these inhibitors can be visualized as a multi-step process:
Potential Mechanism of this compound: Avenues for Future Research
The N-propionyl group at the N4 position of the cytidine base in this compound introduces a key structural modification. One possibility is that this modification renders the molecule a prodrug . In this scenario, the propionyl group would be cleaved by intracellular enzymes, such as esterases or amidases, to release an active form of the cytidine analog. If the core nucleoside is a known DNMT inhibitor, then its mechanism would align with that described above.
Alternatively, the N-propionyl group may confer a novel mechanism of action, distinct from DNMT inhibition. This could involve interactions with other cellular targets.
To elucidate the mechanism of action of this compound, a series of key experiments are required. The following outlines potential experimental protocols that would be necessary to generate the data for a meaningful comparative analysis.
Proposed Experimental Protocols for Characterization of this compound
1. In Vitro DNA Methyltransferase (DNMT) Inhibition Assay
-
Objective: To determine if this compound or its potential metabolites directly inhibit the activity of DNMT enzymes.
-
Methodology:
-
Recombinant human DNMT1, DNMT3A, and DNMT3B enzymes would be used.
-
A hemimethylated DNA substrate would be incubated with the respective DNMT enzyme and a methyl donor (S-adenosyl-L-methionine, SAM), in the presence of varying concentrations of this compound.
-
The incorporation of a radiolabeled or fluorescently tagged methyl group onto the DNA substrate would be measured to quantify enzyme activity.
-
The half-maximal inhibitory concentration (IC50) would be calculated.
-
A similar assay should be performed on a hydrolyzed form of this compound to test the prodrug hypothesis.
-
2. Cellular Proliferation and Cytotoxicity Assays
-
Objective: To assess the effect of this compound on the growth and viability of cancer cell lines.
-
Methodology:
-
A panel of cancer cell lines (e.g., leukemia, colon, breast cancer) would be cultured in the presence of increasing concentrations of this compound for a defined period (e.g., 72 hours).
-
Cell viability would be measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay.
-
The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) for cell growth would be determined.
-
3. Global DNA Methylation Analysis
-
Objective: To determine if treatment with this compound leads to a reduction in global DNA methylation in cancer cells.
-
Methodology:
-
Cancer cells would be treated with this compound at concentrations around the determined IC50 value.
-
Genomic DNA would be isolated from treated and untreated cells.
-
Global DNA methylation levels would be quantified using methods such as LUMA (Luminometric Methylation Assay) or ELISA-based assays that detect 5-methylcytosine.
-
4. Gene-Specific Methylation and Expression Analysis
-
Objective: To investigate if this compound treatment leads to the demethylation and re-expression of specific tumor suppressor genes.
-
Methodology:
-
Following treatment of cancer cells with this compound, DNA and RNA would be isolated.
-
The methylation status of the promoter regions of key tumor suppressor genes (e.g., p16, MLH1) would be analyzed by methylation-specific PCR (MSP) or bisulfite sequencing.
-
The expression levels of these genes would be quantified by quantitative real-time PCR (qRT-PCR).
-
Data Presentation for Comparative Analysis
Once the necessary experimental data for this compound is obtained, it can be presented in a structured format for direct comparison with established DNMT inhibitors.
Table 1: Comparative In Vitro Activity of Cytidine Analogs
| Compound | DNMT1 IC50 (µM) | DNMT3A IC50 (µM) | DNMT3B IC50 (µM) | Cell Line X IC50 (µM) | Cell Line Y IC50 (µM) |
| This compound | Data Needed | Data Needed | Data Needed | Data Needed | Data Needed |
| Decitabine | [Value] | [Value] | [Value] | [Value] | [Value] |
| Azacitidine | [Value] | [Value] | [Value] | [Value] | [Value] |
| Zebularine | [Value] | [Value] | [Value] | [Value] | [Value] |
Table 2: Comparative Cellular Effects of Cytidine Analogs
| Compound | Global DNA Demethylation | Re-expression of p16 |
| This compound | Data Needed | Data Needed |
| Decitabine | Yes | Yes |
| Azacitidine | Yes | Yes |
| Zebularine | Yes | Yes |
Conclusion and Future Directions
At present, a definitive comparative analysis of the mechanism of action of this compound is not feasible due to the absence of published experimental data. The logical first step for future research is to conduct the fundamental in vitro and cellular assays outlined above. Determining whether this compound acts as a DNA methyltransferase inhibitor, either directly or as a prodrug, is paramount. Should it prove to be a potent inhibitor of DNA methylation, a more in-depth comparison with existing drugs, including studies on its metabolic stability, cellular uptake, and in vivo efficacy, would be warranted. Without this foundational data, its potential in the landscape of cancer therapeutics remains speculative. Researchers, scientists, and drug development professionals are encouraged to undertake these studies to unlock the therapeutic potential of this and other novel cytidine analogs.
In Vitro and In Vivo Correlation of N-(1-Oxopropyl)cytidine Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-(1-Oxopropyl)cytidine and other cytidine (B196190) analogs, focusing on their in vitro and in vivo activities. Due to the limited publicly available experimental data for this compound, this document focuses on a detailed comparison of two well-characterized cytidine analogs, Zebularine and Gemcitabine (B846), as representative examples of compounds with similar structural motifs but distinct primary mechanisms of action. This comparison aims to provide a framework for the potential evaluation of this compound.
Overview of this compound and Selected Analogs
This compound is a cytidine nucleoside analog. While specific experimental data on its biological activity is scarce in the public domain, it is suggested to function as a potential antimetabolite and antitumor agent, possibly through the inhibition of DNA methyltransferases (DNMTs).
For a robust comparison, this guide will focus on:
Comparative Data Presentation
In Vitro Activity
The following table summarizes the in vitro activities of Zebularine and Gemcitabine in various cancer cell lines. No quantitative in vitro data for this compound is currently available.
| Compound | Cell Line | Assay Type | Endpoint | Result | Reference |
| Zebularine | T24 (Bladder Carcinoma) | Plating Efficiency | Cytotoxicity | 17% decrease at 1 mM for 48h | [2] |
| SCC-9, SCC-25 (Head and Neck) | Cell Viability | Cell Viability | Significant reduction in a time-dependent manner | [7] | |
| AML193 (Acute Myeloid Leukemia) | Cell Viability | Growth Inhibition | Significant inhibition of cell viability and proliferation | [8] | |
| Gemcitabine | PANC-1, MiaPaCa-2, BxPC-3 (Pancreatic) | Cytotoxicity Assay | IC50 | 1.2 to 3.5-fold higher for GEM-TSLnps + mHT vs GEM | [9] |
| MiaPaCa-2, S2-VP10 (Pancreatic) | Cytotoxicity Assay | Cell Viability | S2-VP10 more sensitive than MiaPaCa-2 | [10] | |
| TC-1, BxPC-3 (Tumor cells) | Cytotoxicity Assay | IC50 | Lower for gemcitabine HCl than GemC18-NPs | [11] |
In Vivo Activity
The following table summarizes the in vivo activities of Zebularine and Gemcitabine in animal models. No in vivo data for this compound is currently available.
| Compound | Animal Model | Tumor Type | Administration | Dosage | Key Findings | Reference |
| Zebularine | BALB/c nu/nu mice | T24 Bladder Carcinoma Xenograft | Intraperitoneal, Oral gavage | 500-1000 mg/kg/day | Statistically significant tumor volume reduction | [2] |
| Apcmin/+ mice | - | In drinking water | 0.1 mg/mL | No observed toxicity, decreased DNA methylation in large intestine | [1] | |
| EAU mice | Uveitis model | Intraperitoneal | Not specified | Significantly alleviated intraocular inflammation and retinal damage | [12] | |
| Gemcitabine | SCID mice | Pancreatic Ductal Adenocarcinoma PDX | - | 100 mg/kg weekly | Tumors initially responded but regrew on treatment | [5] |
| Nude mice | Pancreatic Ductal Adenocarcinoma Xenograft | - | Not specified | Response rate in xenografts of 8% | [13] |
Mechanism of Action and Signaling Pathways
This compound and Zebularine: DNA Methyltransferase Inhibition
This compound is hypothesized to act as a DNA methyltransferase (DNMT) inhibitor, similar to Zebularine. DNMT inhibitors are incorporated into DNA and trap DNMT enzymes, leading to their degradation and subsequent hypomethylation of the genome. This can lead to the re-expression of tumor suppressor genes.
Caption: Proposed mechanism of action for this compound and Zebularine.
Gemcitabine: Inhibition of DNA Synthesis
Gemcitabine is a prodrug that, once intracellularly phosphorylated to its active diphosphate (B83284) and triphosphate forms, inhibits DNA synthesis through two primary mechanisms: inhibition of ribonucleotide reductase and incorporation into DNA, leading to chain termination.
Caption: Mechanism of action of Gemcitabine.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro and in vivo assays.
In Vitro: Cell Viability (MTT) Assay
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Zebularine, Gemcitabine) and a vehicle control. Incubate for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo: Tumor Xenograft Model
This protocol outlines a typical workflow for evaluating the in vivo efficacy of an anticancer agent.
Caption: Standard workflow for an in vivo tumor xenograft study.
-
Cell Preparation: Culture human cancer cells in appropriate media.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers.
-
Treatment: Once tumors reach a specified volume, randomize mice into treatment and control groups. Administer the test compound and vehicle control according to the planned schedule and route.
-
Efficacy Evaluation: Measure tumor volume and body weight regularly.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study.
-
Tissue Analysis: Excise tumors for further analysis (e.g., histology, biomarker analysis).
Conclusion
While this compound is structurally related to other cytidine analogs with known anticancer activity, a comprehensive understanding of its in vitro and in vivo profile is hampered by the lack of publicly available data. This guide provides a comparative framework using the well-characterized analogs Zebularine and Gemcitabine. The presented data and protocols offer a foundation for designing and interpreting future studies on this compound and other novel cytidine analogs. Further research is imperative to elucidate the specific activity, mechanism of action, and potential therapeutic utility of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Zebularine: a unique molecule for an epigenetically based strategy in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic characterization of gemcitabine cytotoxicity in an in vitro cell culture bioreactor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of gemcitabine-resistant patient-derived xenograft models of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological evaluation of novel gemcitabine analog in patient-derived xenograft models of pancreatic cancer - ProQuest [proquest.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Cytotoxicity of gemcitabine-loaded thermosensitive liposomes in pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Predictive Modeling of In Vivo Response to Gemcitabine in Pancreatic Cancer | PLOS Computational Biology [journals.plos.org]
- 11. In vitro and in vivo anti-tumor activities of a gemcitabine derivative carried by nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The DNA Methylation Inhibitor Zebularine Controls CD4+ T Cell Mediated Intraocular Inflammation [frontiersin.org]
- 13. ascopubs.org [ascopubs.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side toxicity profile of several cytidine (B196190) analogs, offering a comparative analysis of their cytotoxic effects. Due to the limited availability of public data on N-(1-Oxopropyl)cytidine, this document focuses on structurally related and functionally similar compounds for which experimental data have been published. The information presented herein is intended to support preclinical research and drug development efforts in the field of nucleoside analogs.
In Vitro Cytotoxicity of Cytidine Analogs
The following table summarizes the 50% inhibitory concentration (IC50) values for several cytidine analogs against various cancer cell lines. These values are indicative of the compounds' potency in inhibiting cell growth and proliferation in vitro.
| Compound | Cell Line | IC50 (µM) | Exposure Time | Reference |
| Gemcitabine | HAP1-KO MBD4 | Not specified, but showed high sensitivity | Not specified | [1] |
| MEL202-KO MBD4 | 0.0014 ± 0.0001 | Not specified | [1] | |
| Cytarabine | HAP1-KO MBD4 | 0.19 ± 0.02 | Not specified | [1] |
| MEL202-KO MBD4 | 0.29 ± 0.02 | Not specified | [1] | |
| 5-aza-2'-deoxycytidine | A(T1)C1-3 (hamster fibrosarcoma) | ~4.4 (as 1.0 µg/ml) | 2 hours | [2] |
| A(T1)C1-3 (hamster fibrosarcoma) | ~0.044 (as 0.01 µg/ml) | 24 hours | [2] |
Genotoxicity and Safety Pharmacology
While specific data for this compound is not available, nucleoside analogs as a class are known to have the potential for genotoxicity due to their mechanism of action, which often involves incorporation into DNA or RNA.[3] Key in vivo assays for assessing genotoxicity include the Micronucleus Test and the Comet Assay.
Experimental Protocols
Detailed methodologies for the key toxicological assays are provided below to facilitate the design and interpretation of future studies.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692).[4] The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[5]
-
Compound Exposure: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[4][6]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474)
This in vivo test is used to detect damage to chromosomes or the mitotic apparatus of erythroblasts by a test substance.[7]
Principle: When an erythroblast develops into a polychromatic erythrocyte, its main nucleus is expelled. Any micronucleus formed from chromosome fragments or whole chromosomes lagging during cell division will remain in the cytoplasm of the anucleated erythrocyte.[7] An increase in the frequency of micronucleated polychromatic erythrocytes in treated animals indicates genotoxicity.[7]
Procedure:
-
Animal Dosing: Administer the test substance to a group of rodents (typically mice or rats) via an appropriate route. A preliminary toxicity test is often conducted to determine the appropriate dose levels.[7]
-
Sample Collection: Collect peripheral blood or bone marrow samples at specific time points after treatment. For single-dose studies, samples are typically taken at least twice, starting not earlier than 36 hours after treatment and not extending beyond 72 hours.[8][9]
-
Slide Preparation and Staining: Prepare slides from the collected samples and stain them to differentiate between polychromatic and normochromatic erythrocytes and to visualize micronuclei.[7]
-
Microscopic Analysis: Score a predetermined number of polychromatic erythrocytes (e.g., at least 4000 per animal) for the presence of micronuclei.[7]
-
Data Analysis: Compare the frequency of micronucleated cells in the treated groups to that of a concurrent negative control group. A positive control is also used to validate the test system.[7]
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive technique for detecting DNA damage at the level of individual cells.[10]
Principle: Cells are embedded in agarose (B213101) on a microscope slide and then lysed. This process removes cellular membranes and proteins, leaving behind the DNA as a "nucleoid." During electrophoresis under alkaline conditions, damaged DNA (containing strand breaks) migrates away from the nucleoid, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[10][11]
Procedure:
-
Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest.[12]
-
Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.[11]
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins.[11]
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and are then subjected to electrophoresis.[12]
-
Staining and Visualization: The DNA is stained with a fluorescent dye, and the comets are visualized and scored using a fluorescence microscope equipped with image analysis software.[12] The percentage of DNA in the tail is a common metric for quantifying DNA damage.[12]
Visualizing the Mechanism of Action
The following diagram illustrates a generalized mechanism of action for many cytidine analogs, which act as antimetabolites.
Caption: Generalized metabolic activation and mechanism of action for cytidine analogs.
References
- 1. Cytidine analogs are synthetic lethal with base excision repair default due to MBD4 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro cytotoxic and biochemical effects of 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of cytidine deaminase in toxicity and efficacy of nucleosidic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. texaschildrens.org [texaschildrens.org]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. nucro-technics.com [nucro-technics.com]
- 8. academic.oup.com [academic.oup.com]
- 9. The OECD's micronucleus test guideline for single exposure to an agent and the genotox-kinetic alternative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. Comet assay - Wikipedia [en.wikipedia.org]
- 12. An Overview of Comet Assay Application for Detecting DNA Damage in Aquatic Animals [mdpi.com]
Comparative Analysis of N-(1-Oxopropyl)cytidine and Structurally Related Nucleoside Analogs
A comprehensive guide for researchers and drug development professionals on the performance and mechanisms of N-acyl cytidine (B196190) analogs and other key nucleoside-based therapeutic agents.
This guide provides a detailed comparison of N-(1-Oxopropyl)cytidine and similar nucleoside analogs, including N4-acetylcytidine, N4-hydroxycytidine, and the clinically established drug Gemcitabine. Due to the limited publicly available data for this compound, this guide leverages data from its close structural and functional relatives to provide a comparative context for its potential therapeutic applications. The information presented herein is intended to support further research and development in the fields of oncology and virology.
Data Summary
The following tables summarize the available quantitative data on the biological activity of the selected nucleoside analogs. Direct comparative data for this compound is currently limited in published literature.
Table 1: Antiviral Activity of Selected Nucleoside Analogs
| Compound | Virus | Cell Line | EC50 (µM) | Citation |
| N4-hydroxycytidine | Murine Hepatitis Virus (MHV) | - | 0.17 | [1] |
| Middle East Respiratory Syndrome Coronavirus (MERS-CoV) | - | 0.56 | [1] | |
| SARS-CoV-2 | - | 3.50 | [2] | |
| Influenza A (H1N1) | - | 5.80 | [2] | |
| Influenza A (H3N2) | - | 7.30 | [2] | |
| Influenza B | - | 3.40 | [2] | |
| Dengue Virus-2 (DENV-2) | - | 3.95 | [2] | |
| Gemcitabine | SARS-CoV-2 | Vero CCL-81 | 1.2 | [3] |
| MERS-CoV | Vero E6 | 1.2 | [4] | |
| SARS-CoV | Vero E6 | 4.9 | [4] | |
| Zika Virus (ZIKV) | RPE | 0.01 | [4] | |
| Hepatitis C Virus (HCV) | Huh-7 | 0.012 | [4] | |
| Human Immunodeficiency Virus (HIV) | U373-MAGI-CXCR4CEM | 0.0163 | [4] | |
| Influenza A Virus (IAV) | RPE | 0.068 | [4] | |
| Coxsackievirus B3 (CVB3) | Vero | 0.4 | [4] | |
| Poliovirus (PV) | HeLa | 0.3 | [4] | |
| Enterovirus 71 (EV-A71) | RD | 0.419 | [5] |
EC50 (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect.
Table 2: Cytotoxicity of Selected Nucleoside Analogs
| Compound | Cell Line | CC50 (µM) | Citation |
| N4-hydroxycytidine | - | >100 | [2] |
| CEM | 7.5 | [6] | |
| Gemcitabine | Vero CCL-81 | >300 | [3] |
| RPE | >10 | [4] |
CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that is lethal to 50% of the cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are standard methods for assessing the antiviral efficacy and cytotoxicity of nucleoside analogs.
Plaque Reduction Assay for Antiviral Activity (EC50 Determination)
The plaque reduction assay is a standard method to determine the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (EC50).[7]
Materials:
-
Confluent monolayer of susceptible host cells in 12- or 24-well plates.
-
Virus stock with a known titer.
-
Test compound (e.g., nucleoside analog) at various concentrations.
-
Serum-free cell culture medium.
-
Overlay medium (e.g., 0.4% agarose (B213101) in medium with 5% FBS).[8]
-
Fixing solution (e.g., 10% formalin in phosphate-buffered saline).[8]
-
Staining solution (e.g., 0.8% crystal violet in 50% ethanol).[8]
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.[9]
-
Virus Dilution: Prepare serial dilutions of the virus stock in serum-free medium to a concentration that produces a countable number of plaques (e.g., 40-80 plaque-forming units, PFU, per well).[8]
-
Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.
-
Infection: Aspirate the culture medium from the cell monolayers. Inoculate each well with the diluted virus suspension (0.2 ml per well).[8] For the experimental group, the virus inoculum should contain the respective concentration of the test compound. Include a virus control (no compound) and a cell control (no virus).
-
Adsorption: Incubate the plates for 90 minutes at 37°C to allow for viral adsorption.[8]
-
Overlay: After adsorption, carefully aspirate the inoculum and overlay the cells with the semi-solid overlay medium containing the appropriate concentration of the test compound.[8]
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 7 days for many viruses).[8]
-
Fixation and Staining: Fix the cell monolayers with the fixing solution and then stain with the crystal violet solution.[8]
-
Plaque Counting: Count the number of plaques in each well. Plaques appear as clear zones against a background of stained, uninfected cells.
-
EC50 Calculation: The percentage of plaque reduction is calculated relative to the virus control. The EC50 is the concentration of the compound that reduces the plaque number by 50%.[8]
MTT Assay for Cytotoxicity (CC50 Determination)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[10][11][12][13][14]
Materials:
-
Cells seeded in a 96-well plate.
-
Test compound at various concentrations.
-
MTT labeling reagent (5 mg/mL in PBS).[10]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).[10]
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and incubate to allow for cell attachment.[10]
-
Compound Treatment: Add various concentrations of the test compound to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent to each well (final concentration 0.5 mg/mL).[10]
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO2).[10]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[10]
-
Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan.[10]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[10]
-
CC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The CC50 is the concentration of the compound that reduces cell viability by 50%.
Mechanism of Action and Signaling Pathways
Nucleoside analogs, including N-acyl cytidine derivatives, typically exert their therapeutic effects by interfering with nucleic acid synthesis.[15] The general mechanism involves intracellular phosphorylation to the active triphosphate form, which then competes with natural nucleosides for incorporation into elongating RNA or DNA strands by viral or cellular polymerases.[15][16] This incorporation can lead to chain termination or introduce mutations, ultimately inhibiting viral replication or cancer cell proliferation.[15]
The activation and inhibitory action of these analogs can be visualized as a multi-step process.
Caption: Intracellular activation and mechanism of action of nucleoside analogs.
The following diagram illustrates a simplified workflow for the initial screening and evaluation of novel nucleoside analogs.
Caption: High-level workflow for the evaluation of antiviral nucleoside analogs.
References
- 1. Small-Molecule Antiviral β-d-N4-Hydroxycytidine Inhibits a Proofreading-Intact Coronavirus with a High Genetic Barrier to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of new β-D-N4-hydroxycytidine analogs against SARS-CoV-2, influenza viruses and DENV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Antiviral Activity of Gemcitabine with 2′-Fluoro-2′-Deoxycytidine and Combination Therapy with Remdesivir against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gemcitabine and Nucleos(t)ide Synthesis Inhibitors Are Broad-Spectrum Antiviral Drugs that Activate Innate Immunity [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of the Potential for N4-Hydroxycytidine To Inhibit Mitochondrial Replication and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of inhibition of viral RNA replication by nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-(1-Oxopropyl)cytidine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of N-(1-Oxopropyl)cytidine, a modified nucleoside analog used in research and drug development. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Modified nucleosides, such as this compound, require careful handling and disposal due to their potential biological activity. While this compound does not have a specific Safety Data Sheet (SDS), data from the closely related compound, N4-Acetylcytidine, indicates that it should be treated as a hazardous substance. The primary hazards associated with similar N-acylated cytidine (B196190) compounds include being harmful if swallowed, in contact with skin, or if inhaled, and causing skin and eye irritation. Therefore, all waste containing this compound, including pure substance, contaminated labware, and solutions, must be disposed of as hazardous chemical waste.
Hazard Assessment and Data
Due to the absence of specific toxicological data for this compound, a conservative approach to handling and disposal is required. The hazard profile of N4-Acetylcytidine is used here as a reasonable surrogate for risk assessment.
| Hazard Category | Classification | Precautionary Statements |
| Acute Toxicity (Oral) | Harmful if swallowed. | Do not eat, drink or smoke when using this product. Rinse mouth. |
| Acute Toxicity (Dermal) | Harmful in contact with skin. | Wear protective gloves/protective clothing. |
| Acute Toxicity (Inhalation) | Harmful if inhaled. | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |
| Skin Corrosion/Irritation | Causes skin irritation. | Wash skin thoroughly after handling. Wear protective gloves. |
| Eye Damage/Irritation | Causes serious eye irritation. | Wear eye protection/face protection. |
Step-by-Step Disposal Protocol
Adherence to the following protocol is mandatory for all personnel handling this compound waste. This procedure ensures that the waste is managed in a safe, compliant, and environmentally responsible manner.
Step 1: Segregation of Waste
Proper segregation at the point of generation is critical to prevent accidental mixing of incompatible chemicals.
-
Designated Waste Containers: Use separate, clearly labeled containers for each type of this compound waste:
-
Solid Waste: Contaminated personal protective equipment (PPE) such as gloves and lab coats, weigh boats, and absorbent paper.
-
Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses containing this compound.
-
Sharps Waste: Contaminated needles, syringes, and Pasteur pipettes.
-
-
Incompatible Materials: Do not mix this compound waste with strong oxidizing agents, strong acids, or strong bases.
Step 2: Container Management
Proper container selection and labeling are essential for safe storage and transport.
-
Container Type:
-
For liquid waste, use a sealable, chemical-resistant container (e.g., high-density polyethylene (B3416737) - HDPE) with a screw-top cap.
-
For solid waste, use a durable, leak-proof container or a properly sealed bag within a rigid outer container.
-
-
Labeling: All waste containers must be labeled with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound Waste"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
Step 3: Waste Accumulation and Storage
Waste must be stored safely in a designated area within the laboratory.
-
Satellite Accumulation Area (SAA): Store all this compound waste in a designated SAA, which must be at or near the point of generation.
-
Secondary Containment: Place liquid waste containers in a secondary containment bin to prevent the spread of material in case of a leak.
-
Storage Conditions: Keep waste containers securely closed except when adding waste. Store in a cool, dry, and well-ventilated area away from heat sources and direct sunlight.
Step 4: Scheduling for Disposal
Hazardous waste must be disposed of through the institution's licensed hazardous waste disposal service.
-
Contact Environmental Health & Safety (EHS): When the waste container is full or has been in storage for the maximum allowable time (typically 90 days, but institutional policies may vary), contact your institution's EHS department to schedule a pickup.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink. This compound's potential biological effects and unknown environmental impact prohibit drain disposal.
Experimental Workflow and Disposal Logic
The following diagrams illustrate the recommended workflow for experiments involving this compound and the logical steps for proper waste management.
Caption: Experimental workflow for handling this compound.
Caption: Logical decision tree for this compound waste disposal.
Personal protective equipment for handling N-(1-Oxopropyl)cytidine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-(1-Oxopropyl)cytidine. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
| PPE Category | Item | Standard | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | ASTM D6978 (for chemotherapy gloves) or equivalent | To prevent skin contact with the compound.[1] |
| Eye and Face Protection | Safety glasses with side shields or goggles | ANSI Z87.1 | To protect eyes from dust particles and potential splashes.[2] |
| Face shield | ANSI Z87.1 | Recommended when there is a significant risk of splashing.[2][3] | |
| Body Protection | Laboratory coat | N/A | To protect clothing and skin from contamination.[2] |
| Disposable gown | N/A | Recommended for procedures with a higher risk of contamination.[1][2] | |
| Respiratory Protection | N95 or N100 NIOSH-approved respirator | NIOSH-approved | To be used if handling the powder outside of a certified chemical fume hood.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural steps for the safe handling of this compound.
2.1. Preparation and Engineering Controls
-
Designated Area: All handling of this compound powder should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[4]
-
Ventilation: Ensure adequate ventilation in the laboratory.
-
Emergency Equipment: An eyewash station and safety shower should be readily accessible.
2.2. Weighing and Aliquoting
-
Don PPE: Before handling the compound, put on all required PPE as outlined in the table above.
-
Static Control: Use an anti-static weigh boat or ground equipment to prevent dispersal of the powder due to static electricity.
-
Careful Transfer: Use a spatula or other appropriate tool to carefully transfer the desired amount of the compound. Avoid creating dust.
-
Immediate Sealing: Securely seal the primary container immediately after use.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and any known hazards.
2.3. Solubilization
-
Solvent Addition: Add the desired solvent to the vessel containing the weighed this compound.
-
Mixing: Mix gently by swirling or using a vortex mixer until the compound is fully dissolved.
-
Container Sealing: Securely cap the container with the solution.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
3.1. Waste Segregation
-
Solid Waste: Collect unused this compound powder and any materials contaminated with the powder (e.g., weigh boats, pipette tips, gloves) in a designated, sealed, and clearly labeled hazardous waste container.[4]
-
Liquid Waste: Collect solutions of this compound in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
Sharps: Dispose of any contaminated sharps (e.g., needles) in a designated sharps container.
3.2. Waste Disposal Procedure
-
Container Management: Keep waste containers closed except when adding waste.
-
Labeling: Ensure all waste containers are accurately labeled with their contents.
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic.
-
Professional Disposal: All chemical waste must be disposed of through a licensed professional waste disposal service in accordance with local, regional, and national regulations.[5]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
